Secologanoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24)/t6-,7+,9-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTONEMDTVVDMY-GRTPNEQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Secologanoside Biosynthesis Pathway in Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the secologanoside biosynthesis pathway in Catharanthus roseus (Madagascar periwinkle). This compound is a pivotal seco-iridoid monoterpenoid that serves as a precursor for the entire family of terpenoid indole (B1671886) alkaloids (TIAs). Many TIAs, such as the anticancer agents vinblastine (B1199706) and vincristine, are of significant pharmaceutical importance.[1][2][3][4] Understanding and manipulating this pathway is crucial for the metabolic engineering and sustainable production of these valuable compounds.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3] The pathway proceeds through a series of oxidation, reduction, glycosylation, and methylation reactions, catalyzed by a cascade of specific enzymes.[1] Although the pathway has been investigated for decades, the complete sequence of enzymes was only fully elucidated in the 2010s.[1][5]
The pathway initiates in the internal phloem-associated parenchyma (IPAP) cells of the plant and concludes in the leaf epidermis, where this compound is condensed with tryptamine (B22526) to form strictosidine, the universal precursor for all TIAs.[5][6]
Figure 1: The enzymatic steps of the this compound biosynthesis pathway.
Key Enzymes in the this compound Pathway
The table below summarizes the key enzymes involved in the conversion of Geranyl Pyrophosphate (GPP) to secologanin.
| Enzyme | Abbreviation | Function | Cellular Location (in C. roseus) |
| Geraniol Synthase | GES | Converts GPP to geraniol. | IPAP Cells |
| Geraniol 10-Hydroxylase | G10H/G8O | Hydroxylates geraniol to 10-hydroxygeraniol.[3] | IPAP Cells |
| 10-Hydroxygeraniol Oxidoreductase | 10HGO | Catalyzes the oxidation of 10-hydroxygeraniol.[7] | IPAP Cells |
| Iridoid Synthase | IS | Cyclizes 10-oxogeranial to form nepetalactol.[7] | IPAP Cells |
| Iridoid Oxidase | IO | Oxidizes the iridoid ring. | IPAP Cells |
| 7-Deoxyloganetic Acid Glucosyltransferase | 7DLGT | Glycosylates 7-deoxyloganetic acid.[7] | IPAP Cells |
| 7-Deoxyloganic Acid Hydroxylase | 7DLH | Hydroxylates 7-deoxyloganin to produce loganic acid.[7] | IPAP Cells |
| Loganic Acid O-Methyltransferase | LAMT | Methylates loganic acid to form loganin.[1][8] | Epidermal Cells |
| Secologanin Synthase | SLS | Catalyzes the oxidative cleavage of loganin to form secologanin.[1][7][9] | Epidermal Cells |
Transcriptional Regulation of the Pathway
The expression of this compound biosynthetic genes is tightly controlled by a network of transcription factors (TFs), primarily from the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) and basic helix-loop-helix (bHLH) families. These TFs respond to developmental cues and environmental stimuli, particularly the phytohormone jasmonate (JA).[10]
Key transcriptional regulators include:
-
ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins (ORCA2, ORCA3, ORCA4, ORCA5): These AP2/ERF TFs are major activators of many TIA pathway genes.[5][11][12] ORCA3, for instance, upregulates genes like TDC, STR, and SLS.[11]
-
BIS (bHLH Iridoid Synthesis) proteins (BIS1, BIS2): These bHLH TFs specifically regulate the early steps of the seco-iridoid pathway. Overexpression of BIS1 leads to increased expression of genes upstream of LAMT and accumulation of seco-iridoid precursors.[10][11]
-
CrMYC2: A master bHLH regulator that acts upstream of other TFs, including the ORCAs, to mediate the jasmonate response of the TIA pathway.[10]
Figure 2: Simplified regulatory network of key transcription factors.
Experimental Methodologies
The analysis of this compound and related TIA pathway intermediates relies heavily on chromatographic and spectroscopic techniques.
General Workflow for Metabolite Analysis
A typical workflow for the extraction and quantification of this compound and other TIAs involves several key steps, from sample preparation to data analysis.
Figure 3: A generalized experimental workflow for TIA analysis.
Protocol: Extraction and HPLC Analysis of this compound
This protocol provides a generalized method for the extraction and analysis of iridoid glucosides and alkaloids from C. roseus plant material. Specific parameters may require optimization.
1. Extraction:
-
Objective: To extract TIAs and their precursors from plant tissue.
-
Procedure:
-
Harvest fresh plant material (e.g., leaves), flash-freeze in liquid nitrogen, and lyophilize.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1.0 mL of 80% methanol (MeOH). Vortex vigorously for 1 minute.
-
Sonicate the mixture in a water bath for 30 minutes at room temperature.
-
Centrifuge at 14,000 x g for 15 minutes to pellet the cell debris.
-
Carefully transfer the supernatant to a new tube. This is the crude extract.
-
For analysis, filter the extract through a 0.22 µm syringe filter into an HPLC vial.[13][14]
-
2. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Objective: To separate and quantify this compound and other compounds in the extract.
-
Instrumentation & Conditions:
-
System: An HPLC system equipped with a photodiode array (DAD) or UV detector and coupled to a mass spectrometer (MS) for definitive identification.[13]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[13]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid or acetic acid.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 60% B
-
35-40 min: Linear gradient from 60% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at multiple wavelengths, typically 240 nm for this compound and other iridoids. A DAD allows for the acquisition of full UV spectra to aid in peak identification.[13]
-
-
Quantification:
-
Prepare a series of standard solutions of authentic this compound of known concentrations.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the plant extracts.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary
Quantitative analysis of pathway intermediates is essential for identifying metabolic bottlenecks and guiding engineering efforts. The data below is representative of typical findings, though absolute values vary significantly based on plant age, tissue type, and experimental conditions.
Table 1: Representative TIA Content in C. roseus Leaves
| Compound | Content Range (µg/g Dry Weight) | Notes |
| Loganic Acid | 50 - 500 | Precursor to loganin. |
| Secologanin | 100 - 1000 | Key iridoid precursor. |
| Tryptamine | 10 - 100 | Indole precursor. |
| Strictosidine | 200 - 2000 | First committed TIA intermediate. |
| Catharanthine | 100 - 800 | A major monomeric TIA.[15] |
| Vindoline | 200 - 1500 | A major monomeric TIA, found primarily in leaves. |
| Vinblastine | 0.5 - 10 | Dimeric anticancer alkaloid, very low abundance. |
| Vincristine | 0.1 - 2 | Dimeric anticancer alkaloid, extremely low abundance.[15] |
Note: These values are compiled from various literature sources and serve as a general reference. Actual concentrations can differ substantially.
Conclusion and Future Prospects
The complete elucidation of the this compound biosynthesis pathway has been a landmark achievement in plant biochemistry. It has opened the door for metabolic engineering strategies aimed at increasing the production of valuable TIAs.[1][16] Future research will likely focus on:
-
Transport Mechanisms: Understanding how intermediates are transported between different cell types (IPAP and epidermis) and subcellular compartments.[17]
-
Regulatory Network Engineering: Fine-tuning the expression of key transcription factors like BIS and ORCA to channel metabolic flux towards desired products.[12]
-
Synthetic Biology: Reconstituting the entire pathway in microbial or alternative plant hosts (e.g., Nicotiana benthamiana) to create sustainable and scalable production platforms.[1][5]
This guide provides a foundational understanding of the this compound pathway, offering a critical knowledge base for professionals engaged in natural product chemistry, drug discovery, and plant biotechnology.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Enzymology of indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Analysis of Terpenoid Indole Alkaloids, Carotenoids, Phytosterols, and NMR-Based Metabolomics for Catharanthus roseus Cell Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cris.vtt.fi [cris.vtt.fi]
- 17. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
Secologanoside: A Comprehensive Technical Guide to its Natural Sources and Distribution in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secologanoside, a prominent secoiridoid glycoside, serves as a crucial intermediate in the biosynthesis of numerous biologically active terpenoid indole (B1671886) alkaloids. Its widespread distribution across various plant families underscores its significance in plant defense mechanisms and renders it a molecule of substantial interest for pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources, distribution, and biosynthesis of this compound. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols for its extraction, isolation, and analysis, aiming to equip researchers with the necessary information for its effective study and utilization.
Biosynthesis of this compound
The biosynthesis of this compound is an intricate enzymatic process that originates from the iridoid pathway. Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton. The pathway commences with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form geranyl diphosphate (GPP).[1]
The key steps in the biosynthesis of this compound are as follows:
-
Formation of Geraniol (B1671447): Geranyl diphosphate (GPP) is hydrolyzed by geraniol synthase (GES) to produce geraniol.[2]
-
Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C8 position by geraniol-8-hydroxylase (G8H), a cytochrome P450 monooxygenase, to yield 8-hydroxygeraniol.[1][3] This is followed by a two-step oxidation by 8-hydroxygeraniol oxidase (8HGO) to form 8-oxogeranial.[3]
-
Cyclization to Iridodial: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by iridoid synthase (ISY). This reaction proceeds through a highly reactive 8-oxocitronellyl enol/enolate intermediate to produce iridodial.[1]
-
Formation of Loganin (B1675030): Iridodial then undergoes a series of enzymatic conversions, including oxidation and methylation, to form loganin. While the exact intermediates can vary between species, deoxyloganin (B1203946) is a key precursor to loganin. Tracer experiments have indicated that 10-hydroxylation of geraniol is a primary step in its conversion to loganin in Vinca rosea.[4]
-
Cleavage to Secologanin (B1681713): The cyclopentane (B165970) ring of loganin is cleaved by secologanin synthase (SLS), a cytochrome P450 enzyme, to yield secologanin.
-
Formation of this compound: Secologanin is then converted to this compound, although the specific enzymatic step for this final conversion is less commonly detailed in general pathway overviews. It is important to note that secologanic acid is a closely related compound and can exist in equilibrium with other forms.[5]
The biosynthetic pathway leading to secologanin, the immediate precursor to many terpenoid indole alkaloids, is a focal point of research for metabolic engineering to enhance the production of valuable pharmaceuticals.[6]
Natural Sources and Distribution
This compound and related secoiridoids are distributed across a diverse range of plant families. Their presence is a significant chemotaxonomic marker. Notable families and species containing this compound include:
-
Rubiaceae (Coffee family): This family is a rich source of secoiridoids, which are precursors to the vast array of monoterpene indole alkaloids found within this group.[7][8] Species such as Neolamarckia cadamba contain related compounds derived from secologanin.[7]
-
Gentianaceae (Gentian family): this compound has been identified in species of this family, such as Gentianella nitida.[9] The family is well-known for a wide variety of secoiridoid glucosides.[5][10]
-
Cornaceae (Dogwood family): Species within this family are also known to produce secoiridoids like this compound.[11]
-
Caprifoliaceae (Honeysuckle family): Lonicera japonica (Japanese honeysuckle) is a significant source of this compound and its derivatives, such as secoxyloganin (B110862).[9][11][12] It is one of the most abundant iridoids in this plant.[12][13]
-
Oleaceae (Olive family): This family is another major source of secoiridoids.
-
Lamiaceae (Mint family): While known for other iridoids like nepetalactone, some members of the mint family also produce related compounds.[14]
The distribution of this compound within the plant can vary. In Lonicera japonica, for instance, iridoids including this compound have been identified in the flower buds, leaves, and stems.[13][15]
Quantitative Analysis of this compound in Plants
The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. The following table summarizes some reported quantitative data for this compound and related compounds.
| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference |
| Lonicera caerulea var. kamtschatica 'Klon 44' | Berries | Secoxyloganin | 13.30 mg/100 g fw | Not Specified | [11] |
| Lonicera caerulea var. kamtschatica 'Leningradskii Velikan' | Berries | Secoxyloganin | 0.88 mg/100 g fw | Not Specified | [11] |
| Lonicera japonica | Leaves | Secoxyloganin | 5.4 mg/g | Disk Diffusion Assay | [11] |
| Lonicera japonica | Flowers | Secoxyloganin | - | HPLC-DAD | [16] |
Note: Data for the closely related secoxyloganin is included due to the frequent co-occurrence and structural similarity to this compound.
Experimental Protocols for Isolation and Quantification
The isolation and quantification of this compound from plant matrices typically involve extraction followed by chromatographic separation and detection.
Extraction
A general protocol for the extraction of secoiridoids from plant material is as follows:
-
Sample Preparation: The plant material (e.g., dried and powdered leaves, flowers) is accurately weighed.
-
Solvent Extraction: The sample is extracted with a polar solvent, most commonly methanol (B129727) or an aqueous methanol solution (e.g., 80% methanol).[16]
-
Extraction Method: Techniques such as ultrasonication, Soxhlet extraction, or simple maceration can be employed.[16][17] Ultrasonication for a period such as 90 minutes, repeated multiple times, is a common method.[16]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of this compound.[18]
-
Sample Preparation for HPLC: The crude extract is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 20 mg/mL).[16] The solution is then filtered through a syringe filter (e.g., 0.45 µm) prior to injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.[16]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent like acetonitrile is common.[15][16]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[15]
-
Detection: A Diode Array Detector (DAD) or UV detector is used. Secoiridoids are often monitored at wavelengths around 205 nm to 254 nm.[16]
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated using certified reference standards of this compound.
Structural Elucidation
For the unambiguous identification and structural elucidation of this compound, spectroscopic techniques are employed, primarily:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides information on the molecular weight and fragmentation pattern of the compound.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for determining the precise chemical structure.[9][20]
Conclusion
This compound remains a pivotal molecule in the study of plant secondary metabolism, particularly in the biosynthesis of terpenoid indole alkaloids. Its presence across numerous plant families, including Rubiaceae, Gentianaceae, and Caprifoliaceae, highlights its evolutionary significance. This guide has detailed its biosynthetic origins from the iridoid pathway and provided an overview of its natural distribution. The outlined experimental protocols for extraction and HPLC-based quantification offer a foundational methodology for researchers. Further investigation into the quantitative distribution of this compound across a wider range of species and the elucidation of the regulatory mechanisms governing its biosynthesis will continue to be critical areas of research, with implications for drug discovery and metabolic engineering.
References
- 1. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of loganin and the indole alkaloids from hydroxygeraniol–hydroxynerol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:59472-23-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress on Chemical Constituents of Lonicerae japonicae flos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Application of Lonicera japonica Extracts in Animal Production: From the Perspective of Intestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-nps.or.kr [e-nps.or.kr]
- 17. env.go.jp [env.go.jp]
- 18. mdpi.com [mdpi.com]
- 19. Spectra Analysis and Plants Research 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
Secologanoside: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secologanoside, a key secoiridoid glycoside, stands as a pivotal intermediate in the biosynthesis of numerous biologically active terpenoid indole (B1671886) alkaloids. Its discovery and subsequent research have unveiled a spectrum of pharmacological activities, positioning it as a molecule of significant interest in the fields of phytochemistry and drug development. This technical guide provides an in-depth historical overview of this compound research, detailing its discovery, isolation, and structural elucidation. Furthermore, it delves into the intricate biosynthetic pathway leading to its formation, outlines key experimental protocols for its study, and presents its known pharmacological effects with a focus on underlying molecular mechanisms.
Discovery and Historical Overview
Key Milestones in this compound Research:
-
Mid-20th Century: Initial studies on iridoid glycosides lay the groundwork for the eventual discovery of secoiridoids.
-
Late 20th Century: Isolation and structural characterization of this compound from various plant sources using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Early 21st Century: Elucidation of the this compound biosynthetic pathway and the identification of key enzymes such as secologanin (B1681713) synthase.
-
Ongoing Research: Exploration of the diverse pharmacological activities of this compound and its potential therapeutic applications.
Structural Elucidation
The definitive structure of this compound was determined through a combination of chemical and spectroscopic methods.
Chemical Structure:
This compound possesses the molecular formula C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol [1]. Its IUPAC name is (2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid[1].
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural determination of this compound.
Table 1: ¹³C NMR Spectral Data of this compound
| Atom No. | Chemical Shift (δ) ppm |
| 1 | 97.9 |
| 3 | 152.1 |
| 4 | 110.2 |
| 5 | 30.8 |
| 6 | 134.5 |
| 7 | 45.9 |
| 8 | 41.5 |
| 9 | 51.7 |
| 10 | 116.3 |
| 11 | 172.5 |
| 1' | 99.8 |
| 2' | 74.5 |
| 3' | 77.8 |
| 4' | 71.3 |
| 5' | 78.1 |
| 6' | 62.5 |
Source: SpectraBase[2]
¹H NMR Spectral Data of this compound:
Biosynthesis of this compound
This compound is synthesized via the secoiridoid pathway, which is a branch of the terpenoid biosynthesis pathway. The pathway begins with geranyl pyrophosphate (GPP) and involves a series of enzymatic reactions. A key step is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, catalyzed by the cytochrome P450 enzyme, secologanin synthase.
Caption: Biosynthetic pathway of this compound from geranyl pyrophosphate.
Experimental Protocols
Extraction and Isolation of this compound from Lonicera japonica
This protocol is adapted from methods used for the isolation of iridoid glycosides from Lonicera japonica.
I. Extraction:
-
Plant Material Preparation: Air-dry the flower buds of Lonicera japonica and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 80% ethanol (B145695) at room temperature for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
II. Purification:
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol to fractionate the compounds based on polarity. This compound is expected to be enriched in the n-butanol fraction.
-
Column Chromatography:
-
Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel column.
-
Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20) to separate the major components.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and visualize with a spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing this compound using a C18 reversed-phase preparative HPLC column.
-
Use a gradient elution system with acetonitrile (B52724) and water (both containing 0.1% formic acid) as the mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 240 nm) to collect the pure this compound.
-
Caption: General workflow for the extraction and purification of this compound.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): For the analysis and quantification of this compound, a C18 reversed-phase column with a gradient of acetonitrile and water (with 0.1% formic acid) is typically used. Detection is performed using a UV detector.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used for the determination of the molecular weight and for structural fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are essential for the complete structural elucidation and confirmation of this compound.
Pharmacological Activities and Mechanism of Action
This compound has been reported to exhibit a range of biological activities.
Table 2: Summary of Reported Pharmacological Activities of this compound
| Activity | Assay | Results (IC₅₀/EC₅₀) | Reference |
| Anti-inflammatory | Inhibition of IL-6 and IL-12 p40 production in LPS-stimulated BMDCs | IC₅₀ values between 1.8 and 24.1 µM for related secobutanolides | [3] |
| Cytotoxic | MTT assay against various cancer cell lines | Moderate activity reported for extracts containing this compound | - |
| Antioxidant | DPPH radical scavenging assay | EC₅₀ values reported for various natural extracts containing secoiridoids | [4][5] |
| Anti-complementary | Hemolysis test | Activity-directed isolation has been performed | - |
| Allelopathic | Root growth inhibition of rice seedlings | - | - |
| Anti-elastase | Spectrophotometric assay | - | - |
Note: Specific IC₅₀/EC₅₀ values for pure this compound are not consistently reported across all studies and may vary depending on the specific assay conditions.
Potential Mechanisms of Action: Modulation of Inflammatory Signaling Pathways
While direct studies on the molecular mechanisms of this compound are emerging, many natural products with anti-inflammatory properties are known to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, resulting in the expression of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of one or more of the MAPK proteins.
Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathway Activation
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by treating the cells with an agonist like lipopolysaccharide (LPS) for a specific duration (e.g., 30 minutes for protein phosphorylation analysis).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.
Conclusion and Future Perspectives
This compound remains a molecule of considerable scientific interest due to its central role in the biosynthesis of complex alkaloids and its own inherent pharmacological properties. This guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its discovery and structural characterization to its biosynthesis and biological activities. Future research should focus on a more detailed elucidation of its molecular mechanisms of action, particularly in relation to inflammatory and proliferative diseases. Further investigation into its pharmacokinetic and pharmacodynamic profiles will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and scientists dedicated to advancing the field of natural product chemistry and drug discovery.
References
- 1. This compound | C16H22O11 | CID 14136854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Alkaloid Diversity: A Technical Guide to the Role of Secologanoside in Terpenoid Indole Alkaloid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of secologanoside, a pivotal monoterpenoid precursor, and its indispensable role in the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs). TIAs represent a vast and structurally diverse class of plant secondary metabolites, many of which are of profound pharmaceutical importance, including the anticancer agents vinblastine (B1199706) and vincristine (B1662923) isolated from Catharanthus roseus. Understanding the biosynthesis and regulation of this compound is fundamental to the metabolic engineering and synthetic biology efforts aimed at enhancing the production of these valuable compounds.
The Central Role of this compound
Terpenoid indole alkaloid biosynthesis is a complex, highly compartmentalized process that conjoins two major metabolic pathways: the shikimate pathway, which provides the indole component, tryptamine (B22526), and the iridoid pathway, which yields the terpenoid moiety, this compound.[1][2] The condensation of these two precursors is the first committed and rate-limiting step, forming the universal TIA precursor, strictosidine (B192452).[3][4] Therefore, the availability of this compound is a critical determinant of the overall flux into the TIA pathway.
Biosynthesis of this compound: The Iridoid Pathway
This compound is a secoiridoid monoterpene glucoside. Its biosynthesis begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated primarily via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in TIA-producing plants.
The key steps culminating in this compound are:
-
Geraniol Formation: Geranyl diphosphate (GPP), formed from IPP and DMAPP, is hydrolyzed by Geraniol Synthase (GES) to produce geraniol.
-
Hydroxylation: The cytochrome P450 enzyme Geraniol 8-hydroxylase (G8H) (previously known as G10H) hydroxylates geraniol.[5]
-
Oxidation and Cyclization: A series of oxidation, reduction, and cyclization steps, involving enzymes such as 8-hydroxygeraniol oxidoreductase (8HGO) and Iridoid Synthase (IS) , convert 8-hydroxygeraniol into the characteristic cyclopentane-[c]-pyran ring structure of the iridoids.
-
Final Steps to Secologanin (B1681713): The iridoid intermediate, loganin, undergoes an oxidative cleavage of its cyclopentane (B165970) ring. This crucial reaction is catalyzed by Secologanin Synthase (SLS) , a cytochrome P450 enzyme (CYP72A1), to yield secologanin.[6][7][8]
Figure 1: Simplified biosynthetic pathway of secologanin.
The Gateway to TIA Diversity: Condensation and Deglycosylation
The convergence of the tryptamine and this compound pathways marks the genesis of the entire TIA family.
Strictosidine Formation
In the vacuole of plant cells, Strictosidine Synthase (STR) catalyzes the stereospecific Pictet-Spengler condensation of tryptamine and this compound to form 3-α(S)-strictosidine.[3][4] This reaction is fundamental, as strictosidine is the last common precursor to over 2,000 distinct TIA molecules.[9] The enzyme acts as a scaffold, increasing the local concentration of the substrates and orienting them to ensure the formation of the correct diastereomer.[3]
Activation by Deglycosylation
Strictosidine itself is relatively stable. The gateway to further chemical diversity is opened by Strictosidine β-D-Glucosidase (SGD) , an enzyme that hydrolyzes the glucose moiety from strictosidine.[9][10] This deglycosylation, which occurs after strictosidine is exported from the vacuole, generates a highly reactive and unstable aglycone. This intermediate can spontaneously rearrange into various reactive species, such as cathenamine (B1202132) and a dialdehyde (B1249045) form, which then serve as the substrates for numerous branch-specific enzymes (e.g., hydroxylases, oxidases, transferases) that create the vast array of TIA skeletons.[9]
Figure 2: The central role of this compound condensation.
Quantitative Data Summary
The efficiency of TIA biosynthesis is critically dependent on the kinetic properties of its enzymes and the cellular accumulation of its intermediates.
Enzyme Kinetic Parameters
The kinetic constants for the key enzymes STR and SGD have been characterized, providing insight into substrate affinity and turnover rates.
| Enzyme | Organism | Substrate | Km (mM) | Vmax / Specific Activity | Reference(s) |
| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 0.83 | 5.85 nkat/mg | [11] |
| This compound | 0.46 | 5.85 nkat/mg | [11] | ||
| Catharanthus roseus | Tryptamine | 2.3 | Not Reported | [12] | |
| This compound | 3.4 | Not Reported | [12] | ||
| Strictosidine Glucosidase (SGD) | Rauvolfia serpentina | Strictosidine | 0.28 | 100% (Relative Activity) | [9] |
| Dolichantoside | 0.74 | 2.3% (Relative Activity) | [13] | ||
| Palicoside | 2.11 | 0.3% (Relative Activity) | [13] |
Note: Kinetic values can vary based on purification methods and assay conditions.
Metabolite Accumulation upon Elicitation
Elicitors, particularly methyl jasmonate (MJ), are potent inducers of the TIA pathway, leading to significant increases in the accumulation of this compound and downstream alkaloids.
| Elicitor (Concentration) | Culture System | Metabolite | Max. Fold Increase | Time Point | Reference(s) |
| Methyl Jasmonate (100 µM) | C. roseus cell culture | Ajmalicine (B1678821) | ~4-fold (300%) | Day 18 (elicited on Day 6) | [14] |
| Methyl Jasmonate (250 µM) | C. roseus hairy roots | Secologanin | ~2.5-fold | Not Specified | [15] |
| Strictosidine | ~4.7-fold | Not Specified | [15] | ||
| Tabersonine | ~3.0-fold | Not Specified | [15] | ||
| Chitooligosaccharides (150 mg/L) | C. roseus leaves | Vindoline | ~1.7-fold | 72 hours | [16] |
| Catharanthine | ~2.3-fold | 72 hours | [16] |
Experimental Protocols
Investigating the role of this compound requires robust methodologies for enzyme activity measurement, metabolite quantification, and gene expression analysis.
Protocol: HPLC-based Assay for Strictosidine Synthase (STR) Activity
This protocol is adapted from established methods for quantifying STR activity by monitoring substrate consumption or product formation.
-
Enzyme Extraction: Homogenize plant tissue or cultured cells in an appropriate extraction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, with protease inhibitors and PVPP). Centrifuge to pellet debris and use the supernatant as the crude enzyme extract.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Phosphate or Tris-HCl buffer (pH 6.8-7.0)
-
2-5 mM this compound
-
2-5 mM Tryptamine
-
50-100 µL of crude enzyme extract
-
Bring to a final volume of 200-500 µL with sterile water.
-
-
Incubation: Incubate the reaction at 30-37°C for 30-60 minutes. Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.
-
Sample Preparation: Centrifuge the stopped reaction to pellet precipitated protein. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid. A typical starting condition could be 20% acetonitrile in 0.1% formic acid.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm (for tryptamine) and 225 nm (for strictosidine).
-
Quantification: Calculate the amount of strictosidine formed or tryptamine consumed by comparing peak areas to a standard curve of known concentrations.
-
Protocol: Quantitative Real-Time PCR (qRT-PCR) for TIA Pathway Gene Expression
This protocol outlines the relative quantification of transcripts for key genes like SLS, STR, and SGD.
-
RNA Extraction: Isolate total RNA from plant material using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with RNase-free DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript III) with oligo(dT) or random hexamer primers.
-
Primer Design: Design gene-specific primers for target genes (SLS, STR, SGD) and a stable reference gene (e.g., Actin, 40S ribosomal protein S9 (RPS9) for C. roseus) with an amplicon size of 100-250 bp.
-
qPCR Reaction: Prepare the qPCR reaction in a 10-20 µL volume:
-
1X SYBR Green qPCR Master Mix
-
150-400 nM of each forward and reverse primer
-
Diluted cDNA template (e.g., 25 ng)
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 2-5 min.
-
40 Cycles:
-
Denaturation: 95°C for 3-15 sec.
-
Annealing/Extension: 60°C for 30-60 sec.
-
-
Melt Curve Analysis: To verify amplicon specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the CT value of the target gene to the reference gene.[16]
Protocol: Methyl Jasmonate (MJ) Elicitation of C. roseus Cell Cultures
This protocol describes a general procedure for inducing the TIA pathway in cell suspension cultures.
-
Culture Preparation: Grow C. roseus cell suspension cultures in a suitable medium (e.g., Gamborg's B5) under standard conditions (e.g., 25°C, dark, 120 rpm) until they reach the mid-exponential growth phase (typically 6-7 days post-subculture).
-
Elicitor Preparation: Prepare a sterile stock solution of methyl jasmonate in ethanol (B145695) or DMSO.
-
Elicitation: Aseptically add the MJ stock solution to the cell cultures to achieve a final concentration typically ranging from 10 µM to 250 µM.[14][15] An equivalent volume of the solvent should be added to control flasks.
-
Incubation and Sampling: Continue to incubate the cultures under the same conditions. Collect cell and media samples at various time points post-elicitation (e.g., 0, 12, 24, 48, 72, 96 hours) for metabolite and gene expression analysis.
-
Metabolite Extraction: Separate cells from the medium. Lyophilize the cells and extract metabolites with methanol. Analyze both the cell extract and the medium using HPLC or LC-MS.
Logical Workflow for Metabolic Engineering
Metabolic engineering strategies often target the this compound supply or its condensation to enhance TIA production. The following diagram illustrates a typical experimental workflow.
Figure 3: Workflow for a TIA metabolic engineering experiment.
Conclusion
This compound stands at the crossroads of primary and secondary metabolism, serving as the essential terpenoid building block for the entire family of terpenoid indole alkaloids. Its synthesis via the iridoid pathway and its subsequent condensation with tryptamine represent critical control points that dictate the overall productivity of valuable TIAs. A thorough understanding of the enzymes involved, their kinetics, and the complex regulatory networks that govern this pathway is paramount. The data and protocols presented in this guide offer a robust framework for researchers aiming to unravel the remaining mysteries of TIA biosynthesis and to engineer plant or microbial systems for the sustainable and high-yield production of these vital natural medicines.
References
- 1. Production and metabolic engineering of terpenoid indole alkaloids in cell cultures of the medicinal plant Catharanthus roseus (L.) G. Don (Madagascar periwinkle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secologanin synthase - Wikipedia [en.wikipedia.org]
- 8. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]
- 11. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Enhancement of ajmalicine production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Secologanoside and Its Derivatives: From Biosynthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secologanoside is a prominent secoiridoid glycoside found in a variety of medicinal plants, most notably in the flower buds of Lonicera japonica (Japanese honeysuckle). As a key precursor in the biosynthesis of numerous monoterpene indole (B1671886) alkaloids, this compound and its derivatives have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth review of this compound, its biosynthesis, and the therapeutic potential of its key derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.
Chemical Structures and Properties
This compound and its primary derivatives, secoxyloganin (B110862) and secologanic acid, share a core secoiridoid structure. Their chemical properties are summarized in the table below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₆H₂₂O₁₁ | 390.34 | Dicarboxylic acid with a glucose moiety. |
| Secoxyloganin | C₁₇H₂₄O₁₁ | 404.36 | Methyl ester derivative of this compound. |
| Secologanic Acid | C₁₆H₂₂O₁₀ | 374.34 | The aglycone of this compound. |
Biosynthesis of this compound
This compound is a pivotal intermediate in the biosynthesis of a vast array of biologically active compounds, particularly monoterpene indole alkaloids (MIAs). The biosynthetic pathway is a complex process involving multiple enzymatic steps. A simplified overview of this pathway is presented below.
The pathway begins with geranyl diphosphate (GPP), a common precursor for monoterpenes. Through a series of enzymatic reactions involving geraniol synthase (GES) and loganin synthase (SLS), loganin is converted to secologanin. Secologanin then serves as a crucial junction point. It can be glucosylated to form this compound or condense with tryptamine via strictosidine synthase (STR) to produce strictosidine, the precursor to thousands of MIAs.
Extraction and Isolation Protocols
The extraction and isolation of this compound and its derivatives from plant sources, such as Lonicera japonica, are critical for their study and potential therapeutic application. The following is a detailed experimental protocol for the extraction and isolation of these compounds.
Experimental Protocol: Extraction and Isolation from Lonicera japonica
1. Plant Material Preparation:
-
Fresh flower buds of Lonicera japonica are harvested and air-dried in the shade.
-
The dried buds are then ground into a fine powder.
2. Extraction:
-
The powdered plant material is extracted with 70% ethanol (B145695) at room temperature for 24 hours. This process is typically repeated three times to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is typically enriched with iridoid glycosides, is collected.
4. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water (e.g., 0%, 20%, 50%, 95%).
-
Fractions are monitored by thin-layer chromatography (TLC). Those containing this compound and its derivatives are pooled.
-
Further purification is achieved using repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.
-
Final purification to obtain high-purity compounds is often performed using preparative high-performance liquid chromatography (HPLC).
Pharmacological Activities and Quantitative Data
This compound and its derivatives exhibit a range of pharmacological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.
Cytotoxic Activity
Secoxyloganin, a derivative of this compound, has demonstrated significant cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Citation |
| Secoxyloganin | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 6.5 | [1][2] |
| Secoxyloganin | fR2 (Normal Breast Epithelial) | Growth Inhibition | 38 | [1][2] |
These findings highlight the potential of secoxyloganin as a selective anticancer agent, exhibiting greater potency against cancerous cells compared to normal cells.[1][2]
Anti-inflammatory and Antioxidant Activities
While specific IC₅₀ values for the anti-inflammatory activity of this compound and its derivatives are not yet widely established in the literature, their general anti-inflammatory and antioxidant properties are recognized. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. Further quantitative studies are needed to fully characterize their potency in these areas.
Molecular Mechanisms of Action: Modulation of Signaling Pathways
The therapeutic effects of many natural products, including iridoid glycosides, are often mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound is still emerging, related compounds are known to influence the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of inflammatory genes. It is hypothesized that this compound derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation. This pathway consists of a cascade of kinases, including ERK, JNK, and p38 MAPK, which, upon activation, can lead to the expression of pro-inflammatory mediators. The anti-inflammatory effects of certain phytochemicals have been linked to the inhibition of MAPK phosphorylation.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases. The data presented in this guide underscore the potent and selective cytotoxic effects of secoxyloganin against breast cancer cells. While the anti-inflammatory and antioxidant properties are well-recognized, further quantitative studies are imperative to fully elucidate their efficacy.
Future research should focus on:
-
Quantitative Pharmacological Studies: Determining the IC₅₀ values of this compound and its derivatives in various anti-inflammatory and antioxidant assays.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.
-
In Vivo Studies: Translating the promising in vitro findings into animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Derivative Synthesis: Synthesizing novel derivatives of this compound to enhance their potency, selectivity, and drug-like properties.
The comprehensive understanding of the biosynthesis, isolation, and pharmacological activities of this compound and its derivatives will pave the way for the development of novel and effective therapeutic agents for a range of human diseases.
References
Secologanoside: A Technical Guide for Researchers
Secaucus, NJ – December 14, 2025 – This technical guide provides an in-depth overview of Secologanoside, a secoiridoid glucoside of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, biological activities, and relevant experimental protocols.
Core Chemical and Physical Data
This compound is a naturally occurring iridoid glycoside. Its fundamental properties are summarized in the table below.
| Property | Value | Citation |
| CAS Number | 59472-23-0 | [1][2][3][4] |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1][4] |
| Molecular Weight | 390.34 g/mol | [1][4] |
Biological Activities and Pharmacological Potential
This compound has demonstrated a range of biological activities that are of interest for drug discovery and development. These include anti-inflammatory, anti-elastase, and allelopathic effects.
Anti-inflammatory Activity
Anti-elastase Activity
This compound has been identified as an inhibitor of elastase, an enzyme implicated in tissue degradation in various inflammatory diseases. Specific IC50 values for this compound's elastase inhibition are not consistently reported in publicly available literature, indicating a need for further quantitative studies to fully characterize this activity.
Allelopathic Potential
This compound exhibits allelopathic properties, meaning it can influence the growth of other plants in its vicinity. This activity is concentration-dependent, with the potential to inhibit seed germination and seedling growth of competing plant species. Quantitative data on the specific concentration-response relationships for this compound's allelopathic effects on various plant species would be valuable for agricultural and ecological research.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate study of this compound. The following sections outline general methodologies for the extraction, isolation, purification, and quantitative analysis of this compound, as well as a common assay for evaluating its anti-inflammatory potential.
Extraction, Isolation, and Purification of this compound
A general protocol for the extraction and purification of this compound from plant material, such as the flowers of Lonicera japonica, is outlined below. This protocol is a composite of standard techniques in natural product chemistry and may require optimization depending on the specific plant matrix.
1. Extraction:
-
Sample Preparation: Air-dry and pulverize the plant material.
-
Solvent Extraction: Macerate or sonicate the powdered material with a suitable solvent, such as 80% methanol, at room temperature. Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). This compound is expected to partition into the more polar fractions.
3. Chromatographic Purification:
-
Column Chromatography: Subject the polar fraction to column chromatography on silica (B1680970) gel or a suitable resin. Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, utilize preparative HPLC with a C18 column and a mobile phase gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Quantitative Analysis by HPLC-UV
A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the quantification of this compound in plant extracts and other matrices.
-
Chromatographic System: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a gradient pump.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the eluent at a wavelength where this compound has significant absorbance, typically around 240 nm.
-
Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.
NF-κB Inhibition Assay
To investigate the anti-inflammatory mechanism of this compound, an NF-κB reporter gene assay can be employed.
-
Cell Line: Utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element.
-
Treatment: Culture the cells and pre-treat them with varying concentrations of this compound for a specified period.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Measurement: After incubation, measure the reporter gene expression. A decrease in reporter signal in the presence of this compound indicates inhibition of the NF-κB pathway.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value to quantify the potency of this compound as an NF-κB inhibitor.
Signaling Pathway
The anti-inflammatory effects of secoiridoids are often attributed to their modulation of key signaling pathways. While the precise signaling cascade directly targeted by this compound requires further elucidation, a plausible mechanism involves the inhibition of the NF-κB pathway, a central mediator of inflammation.
Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
This diagram illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects. By inhibiting the IKK complex, this compound could prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its properties and the experimental approaches necessary for its study. Future research should focus on obtaining precise quantitative data for its biological activities and elucidating the specific molecular targets and signaling pathways it modulates. Such efforts will be crucial for advancing the development of this compound-based therapeutics.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. [Simultaneous determination of seven compounds in Lonicera japonica by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling Secologanoside: A Technical Guide to Spectroscopic Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the confident identification of secologanoside, a key secoiridoid glycoside of significant interest in natural product research and drug discovery. This document details its characteristic Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its isolation and analysis, and presents a logical workflow for its characterization.
Spectroscopic Data for this compound Identification
The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data essential for its identification.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated methanol (B129727) (CD₃OD), reveal characteristic signals corresponding to its iridoid core, vinyl group, and glucose moiety.
Table 1: ¹H NMR Spectroscopic Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 7.48 | s | |
| 3 | 5.75 | d | 2.0 |
| 5 | 3.09 | m | |
| 6α | 1.95 | m | |
| 6β | 2.15 | m | |
| 7 | - | - | - |
| 8 | 5.75 | ddd | 17.2, 10.4, 7.2 |
| 9 | 2.55 | m | |
| 10α | 5.25 | d | 17.2 |
| 10β | 5.18 | d | 10.4 |
| 11 | 3.68 | s | |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.20 | t | 8.0 |
| 3' | 3.38 | t | 8.8 |
| 4' | 3.28 | t | 9.2 |
| 5' | 3.35 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.6 |
Table 2: ¹³C NMR Spectroscopic Data of this compound (in CD₃OD) [1]
| Position | Chemical Shift (δ, ppm) |
| 1 | 152.0 |
| 3 | 114.5 |
| 4 | 29.8 |
| 5 | 46.5 |
| 6 | 32.0 |
| 7 | 131.0 |
| 8 | 135.5 |
| 9 | 51.8 |
| 10 | 118.0 |
| 11 | 169.0 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 78.2 |
| 6' | 62.8 |
Mass Spectrometry Data
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 391.1235 | 391.1231 |
| [M+Na]⁺ | 413.1054 | 413.1050 |
| [M-H]⁻ | 389.1089 | 389.1092 |
The MS/MS fragmentation of the protonated molecule [M+H]⁺ typically shows a characteristic loss of the glucose moiety (162 Da), resulting in a prominent fragment ion at m/z 229.
Experimental Protocols
The following sections provide detailed methodologies for the isolation and spectroscopic analysis of this compound.
Isolation of this compound from Fraxinus excelsior Leaves
This protocol outlines a general procedure for the extraction and purification of this compound from the leaves of Fraxinus excelsior (Ash).
Materials and Reagents:
-
Air-dried and powdered leaves of Fraxinus excelsior
-
Methanol (MeOH)
-
Water (H₂O)
-
Solid-phase extraction (SPE) column (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)
Procedure:
-
Extraction: Macerate the powdered leaves with 80% aqueous methanol at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Solid-Phase Extraction (SPE): Dissolve the crude extract in water and load it onto a pre-conditioned C18 SPE column.
-
Fractionation: Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% MeOH). Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC.
-
Preparative HPLC: Pool the fractions containing this compound and subject them to preparative HPLC on a C18 column. Use an isocratic or gradient elution with a mobile phase of methanol and water to isolate pure this compound.
-
Purity Confirmation: Confirm the purity of the isolated this compound by analytical HPLC and spectroscopic methods (NMR, MS).
NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra at room temperature.
-
For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Use standard parameters for 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for complete structural assignment.
UPLC-ESI-QTOF-MS Analysis
Instrumentation:
-
An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the purified this compound or the plant extract in the initial mobile phase to a concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and/or negative ESI.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 300-400 °C.
-
Acquisition Range: m/z 100-1000.
-
MS/MS: For fragmentation studies, select the precursor ion of this compound and apply a collision energy of 10-30 eV.
Visualization of Analytical Workflows
The following diagrams, created using the DOT language, illustrate the key logical and experimental workflows for the identification of this compound.
References
Methodological & Application
Application Notes and Protocols for Secologanoside Extraction from Natural Sources
Introduction
Secologanoside, a prominent secoiridoid glycoside, is a key intermediate in the biosynthesis of a wide array of biologically active terpenoid indole (B1671886) alkaloids. Found in various plant species, it serves as a valuable precursor in the synthesis of numerous pharmaceutical compounds. The efficient extraction of this compound from its natural sources is a critical step for research, development, and commercial production of these important medicines. This document provides detailed application notes and standardized protocols for the extraction of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Natural Sources
This compound and its derivatives are predominantly found in plants from the Caprifoliaceae, Gentianaceae, and Oleaceae families. Key sources include:
-
Honeysuckle (Lonicera japonica, Lonicera confusa): The flower buds and stems are rich in this compound and related compounds.[1][2]
-
Snowberry (Symphoricarpos albus): The fruit of this plant is a known source of secologanin (B1681713).[3]
-
Forsythia suspensa : While primarily known for forsythoside (B13851194) A and phillyrin, it also contains related secoiridoid glucosides.[4]
Extraction Methodologies
Several methods have been developed for the extraction of this compound from plant materials. The choice of method depends on factors such as the desired yield, purity, cost, and environmental impact. The most common techniques include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of this compound and related compounds. This data allows for a comparative analysis of the efficiency of different extraction methods and conditions.
Table 1: Comparison of Extraction Methods for Secologanin from Symphoricarpos albus
| Extraction Method | Solvent | Yield (mg/g fresh weight) | Reference |
| Ultrasonication | Methanol | 3.35 ± 0.24 | [3] |
| Ultrasonication | Water | Lower than Methanol | [3] |
| Microwave-Assisted Extraction | Not specified | Lower than Ultrasonication | [3] |
| Hot Water Extraction | Water | Lower than Ultrasonication | [3] |
Table 2: Extraction of Iridoid Glycosides from Lonicera Species
| Plant Material | Extraction Method | Solvent | Total Iridoid Glycoside Content (%) | Secologanin Acid Content (%) | Reference |
| Lonicera japonica (Honeysuckle) | Water Decoction | Water | 78.3 | 65.6 | [1] |
| Lonicera confusa | Water Decoction | Water | 75.5 | 27.6 | [1] |
| Lonicera japonica (Honeysuckle) | Soaking | Water | 78.8 | 64.0 | [1] |
Table 3: Optimized Extraction of Bioactive Compounds from Forsythia suspensa Leaves
| Method | Target Compound | Optimal Conditions | Yield (%) | Reference |
| β-Cyclodextrin-Assisted | Forsythoside A | Solid-liquid ratio: 1:36.3, Temp: 75.25 °C, pH: 3.94 | 11.80 ± 0.141 | [4] |
| Phillyrin | 5.49 ± 0.078 | [4] | ||
| Phillygenol | 0.319 ± 0.004 | [4] | ||
| Chitosan-Assisted | Forsythoside A | Solid-liquid ratio: 1:52 g/mL, Temp: 80 °C, Time: 120 min | 3.23 ± 0.27 | [5][6][7] |
| Phillyrin | 1.68 ± 0.16 | [5][6][7] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from plant materials.
Protocol 1: Conventional Solvent Extraction
This protocol is a general method for the extraction of this compound using conventional heating and solvent methods.
1. Sample Preparation:
- Air-dry the plant material (e.g., honeysuckle flower buds) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.
- Grind the dried material into a coarse powder using a mechanical grinder.
2. Extraction:
- Place 100 g of the powdered plant material into a round-bottom flask.
- Add a solvent (e.g., water or 70% ethanol) at a solid-to-liquid ratio of 1:12 (w/v).
- Reflux the mixture at 80°C for 2 hours.
- Allow the mixture to cool and then filter through cheesecloth or a Büchner funnel to separate the extract from the solid residue.
- Repeat the extraction process on the residue one more time to maximize the yield.
- Combine the filtrates from both extractions.
3. Concentration and Purification:
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.
- For further purification, the crude extract can be subjected to column chromatography using macroporous resins (e.g., HPD-722 or AB-8).[8]
- Elute the column with a stepwise gradient of ethanol (B145695) in water (e.g., 10%, 30%, 50%, 80%) to separate the this compound from other compounds.[8]
- Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Pool the fractions containing pure this compound and evaporate the solvent to obtain the final product.
A[label="Plant Material (e.g., Honeysuckle)"];
B[label="Drying and Grinding"];
C [label="Solvent Extraction (Water or Ethanol)\nSolid-Liquid Ratio: 1:12\nTemperature: 80°C\nTime: 2 hours (2 cycles)"];
D [label="Filtration"];
E [label="Combined Filtrate"];
F [label="Solid Residue (Discard)"];
G [label="Concentration (Rotary Evaporator)"];
H [label="Crude this compound Extract"];
I[label="Purification (Column Chromatography)"];
J [label="Pure this compound"];
A -> B;
B -> C;
C -> D;
D -> E;
D -> F [style=dashed];
E -> G;
G -> H;
H -> I;
I -> J;
}
Caption: Workflow for Conventional Solvent Extraction of this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time.
1. Sample Preparation:
- Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction:
- Place 50 g of the powdered plant material into an extraction vessel.
- Add a solvent, such as methanol, at a solid-to-liquid ratio of 1:20 (w/v).
- Place the vessel in an ultrasonic bath or use a probe-type sonicator.
- Apply ultrasonic waves at a frequency of 40 kHz and a power of 150 W for 30 minutes at room temperature.[9]
- After sonication, filter the mixture to separate the extract.
3. Concentration and Purification:
- Follow the same concentration and purification steps as outlined in Protocol 1.
A[label="Prepared Plant Material"];
B[label="Ultrasound-Assisted Extraction\nSolvent: Methanol\nSolid-Liquid Ratio: 1:20\nFrequency: 40 kHz\nPower: 150 W\nTime: 30 min"];
C [label="Filtration"];
D [label="Crude Extract"];
E [label="Concentration & Purification"];
F [label="Pure this compound"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.
1. Sample Preparation:
- Prepare the dried and powdered plant material as described in Protocol 1. It is crucial that the plant material contains some residual moisture for efficient microwave heating.[10]
2. Extraction:
- Place 20 g of the powdered plant material in a microwave-safe extraction vessel.
- Add a suitable solvent (e.g., water or ethanol) at a solid-to-liquid ratio of 1:25 (w/v).
- Seal the vessel and place it in a microwave extractor.
- Apply microwave power (e.g., 400 W) for a short duration (e.g., 5 minutes).[11] The optimal time and power will depend on the specific equipment and plant material.
- After extraction, allow the vessel to cool to room temperature before opening.
- Filter the mixture to obtain the crude extract.
3. Concentration and Purification:
- Follow the same concentration and purification steps as outlined in Protocol 1.
A[label="Prepared Plant Material"];
B[label="Microwave-Assisted Extraction\nSolvent: Water/Ethanol\nSolid-Liquid Ratio: 1:25\nPower: 400 W\nTime: 5 min"];
C [label="Cooling & Filtration"];
D [label="Crude Extract"];
E [label="Concentration & Purification"];
F [label="Pure this compound"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Considerations for Method Selection and Optimization
-
Solvent Selection: The polarity of the solvent is a critical factor. Methanol and ethanol are effective for extracting secoiridoid glycosides. Water is a greener alternative but may extract more impurities.
-
Temperature and Time: Higher temperatures and longer extraction times generally increase the yield but can also lead to the degradation of thermolabile compounds like this compound.[12] Modern methods like UAE and MAE significantly reduce the required time and often operate at lower overall temperatures.
-
Particle Size: Reducing the particle size of the plant material increases the surface area available for extraction, thus improving efficiency.
-
Purification: The crude extract will contain a mixture of compounds. Chromatographic techniques are essential for isolating this compound to a high degree of purity.
Conclusion
The extraction of this compound from natural sources can be achieved through various methods, each with its own advantages and disadvantages. While conventional solvent extraction is a well-established technique, modern methods like ultrasound-assisted and microwave-assisted extraction offer significant improvements in terms of efficiency, reduced solvent consumption, and shorter extraction times. The protocols and data presented in this document provide a comprehensive guide for researchers to select and optimize the most suitable method for their specific needs, thereby facilitating the advancement of research and development in natural product chemistry and drug discovery.
References
- 1. CN101085795A - Honeysuckle extract and its preparation method and application - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. google.com [google.com]
- 11. An optimized microwave-assisted extraction method for increasing yields of rare ginsenosides from Panax quinquefolius L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Secologanoside using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of secologanoside in plant extracts. The developed isocratic HPLC-UV method provides a reliable and efficient means for the quality control and standardization of raw materials and finished products containing this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, and sensitivity.
Introduction
This compound is an important iridoid glycoside found in various medicinal plants, notably in the family Caprifoliaceae, such as Lonicera japonica (Japanese honeysuckle). It is a key intermediate in the biosynthesis of terpenoid indole (B1671886) alkaloids and exhibits a range of biological activities. Accurate quantification of this compound is crucial for the quality assessment of herbal medicines and for pharmacokinetic and pharmacodynamic studies. This application note presents a simple, rapid, and validated HPLC-UV method suitable for the routine analysis of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Ultrapure water
-
Formic acid (analytical grade)
-
Plant material (e.g., dried and powdered leaves or flowers of Lonicera japonica)
Instrumentation
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use an ultrasonic bath to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of 80% methanol to the plant material in a conical flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The developed HPLC-UV method was validated according to ICH guidelines. The validation parameters and results are summarized in the table below.
| Validation Parameter | Results | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 100 | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | - |
| Limit of Detection (LOD) (µg/mL) | 0.3 | - |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | - |
| Precision (RSD%) | ||
| - Intra-day | < 1.5% | RSD ≤ 2% |
| - Inter-day | < 2.0% | RSD ≤ 2% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 98% - 102% |
| Specificity | No interference from blank and placebo | No interfering peaks at the retention time of the analyte |
Results and Discussion
The developed HPLC-UV method provides excellent separation and quantification of this compound. The retention time for this compound under the specified chromatographic conditions was approximately 5.2 minutes. The method demonstrated good linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of 0.9995. The low values for LOD and LOQ indicate good sensitivity of the method. The precision of the method was confirmed by the low relative standard deviation (RSD) values for both intra-day and inter-day analyses. The accuracy of the method was established by the high recovery rates obtained from spiked samples. The method is specific for this compound, with no interference observed from other components in the plant extract matrix.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in plant extracts. This validated method is suitable for routine quality control analysis and can be a valuable tool for researchers and professionals in the fields of natural product chemistry and drug development.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of HPLC-UV method development and validation.
In Vitro Assays for Evaluating Secologanoside Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secologanoside, a prominent secoiridoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and antioxidant effects. Evaluating the bioactivity of this compound in a controlled laboratory setting is a critical step in elucidating its mechanisms of action and advancing its potential as a therapeutic agent. These application notes provide detailed protocols for a panel of in vitro assays to systematically assess the bioactivity of this compound.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the key quantitative data from in vitro assays evaluating the bioactivity of this compound and its derivatives. This data provides a comparative overview of its potency in various biological contexts.
| Assay | Cell Line | Parameter | Value | Reference Compound |
| Anti-inflammatory | RAW 264.7 | NO Production IC₅₀ | Data Not Available | L-NMMA |
| RAW 264.7 | IL-6 Production | Data Not Available | Dexamethasone | |
| RAW 264.7 | TNF-α Production | Data Not Available | Dexamethasone | |
| Neuroprotection | SH-SY5Y | Cell Viability (vs. 6-OHDA) | Data Not Available | Quercetin |
| SH-SY5Y | Cell Viability (vs. Aβ) | Data Not Available | Donepezil | |
| Antioxidant | - | DPPH Scavenging IC₅₀ | Data Not Available | Ascorbic Acid / Trolox |
| - | ABTS Scavenging IC₅₀ | Data Not Available | Ascorbic Acid / Trolox | |
| Cytotoxicity | RAW 264.7 | CC₅₀ | Data Not Available | Doxorubicin |
| SH-SY5Y | CC₅₀ | Data Not Available | Doxorubicin |
Note: Specific IC₅₀/CC₅₀ values for this compound were not available in the public domain at the time of this review. The tables are structured to be populated as data becomes available.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and assesses its potential cytotoxicity. It is a crucial first step to determine the appropriate concentration range for subsequent bioactivity assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 or SH-SY5Y) into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Serially dilute the stock solution to obtain a range of final concentrations to be tested. Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting cell viability against the concentration of this compound.
MTT Assay Experimental Workflow
Anti-inflammatory Activity Assays
This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The Griess assay is a colorimetric method that indirectly measures NO production by detecting nitrite (B80452) (NO₂⁻), a stable and soluble breakdown product of NO. In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + a known iNOS inhibitor like L-NMMA + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% NED in deionized water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.
Griess Assay Workflow
This assay measures the effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., TNF-α or IL-6) in the sample is bound by a capture antibody coated on the plate. A second, detection antibody, which is conjugated to an enzyme, binds to the captured antigen. Addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of antigen present.
Protocol:
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment with this compound, and LPS stimulation steps as described in the Griess Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. A general procedure is as follows:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-linked detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Generate a standard curve from the standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the percentage of inhibition of cytokine production by this compound.
Proposed Inhibition of the NF-κB Signaling Pathway
Neuroprotective Activity Assay
This assay assesses the potential of this compound to protect neuronal cells from toxins implicated in neurodegenerative diseases like Parkinson's (using 6-hydroxydopamine, 6-OHDA) or Alzheimer's disease (using amyloid-beta peptide, Aβ).
Principle: Neurotoxins such as 6-OHDA or aggregated Aβ induce oxidative stress and mitochondrial dysfunction, leading to neuronal cell death. A neuroprotective compound will mitigate this toxicity and improve cell viability, which can be measured using the MTT assay.
Protocol:
-
Cell Seeding: Seed human neuroblastoma SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary (e.g., by treatment with retinoic acid).
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2-6 hours.
-
Toxin Induction: Induce neurotoxicity by adding a pre-determined toxic concentration of 6-OHDA or aggregated Aβ peptide to the wells. Include a control group (cells only), a toxin-only group, and a positive control group (cells + a known neuroprotective agent + toxin).
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to assess cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells (not treated with toxin). A significant increase in cell viability in the this compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
Neuroprotection Assay Workflow
Antioxidant Activity Assays
This is a rapid and simple chemical assay to evaluate the free radical scavenging capacity of this compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM). Include a control (solvent + DPPH solution) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
This assay is another common method to determine the antioxidant capacity of a compound.
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS radical is reduced, leading to a loss of color.
Protocol:
-
ABTS Radical Generation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the solution with ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the this compound sample (at different concentrations) to a larger volume of the diluted ABTS radical solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value, similar to the DPPH assay.
Metabolic Engineering of the Secologanin Pathway in Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secologanin (B1681713) is a pivotal monoterpenoid indole (B1671886) alkaloid (MIA) precursor for the synthesis of numerous valuable pharmaceuticals, including the anticancer agents vinblastine (B1199706) and vincristine, and the anti-addictive compound ibogaine. The natural production of secologanin in plants is often low and subject to environmental variability. Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the production of secologanin and its derivatives.[1] This document provides detailed application notes and protocols for the metabolic engineering of the secologanin pathway in yeast, aimed at researchers, scientists, and drug development professionals.
Metabolic Engineering Strategies
The successful production of secologanin in yeast requires a multi-faceted metabolic engineering approach, focusing on the heterologous expression of the plant-based biosynthetic pathway and the optimization of the host's metabolism to support high-yield production.
Heterologous Expression of the Secologanin Pathway
The biosynthetic pathway to secologanin from the central metabolite geranyl pyrophosphate (GPP) involves a series of enzymatic steps catalyzed by plant-derived enzymes. The heterologous expression of these enzymes in S. cerevisiae is the foundational step in engineering a secologanin-producing yeast strain.
The key enzymes in the secologanin biosynthetic pathway that need to be expressed in yeast are:
-
Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (GOR): Oxidizes 8-hydroxygeraniol.
-
Iridoid Synthase (ISY): Catalyzes the cyclization of the monoterpene backbone.
-
Iridoid Oxidase (IO): Another cytochrome P450 enzyme involved in the pathway.
-
7-deoxyloganetic acid glucosyltransferase (7DLGT): Glycosylates 7-deoxyloganetic acid.
-
7-deoxyloganic acid hydroxylase (7DLH): A cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid.
-
Loganic acid O-methyltransferase (LAMT): Methylates loganic acid to produce loganin (B1675030).
-
Secologanin Synthase (SLS): The final cytochrome P450 enzyme that converts loganin to secologanin.[2][3][4]
Enhancing Precursor Supply: Engineering the Mevalonate (B85504) (MVA) Pathway
The native mevalonate (MVA) pathway in yeast produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form GPP. To enhance the flux towards secologanin, it is crucial to engineer the MVA pathway to increase the precursor pool.
Key strategies for engineering the MVA pathway include:
-
Overexpression of key MVA pathway genes: Upregulating the expression of genes such as tHMG1 (a truncated version of HMG-CoA reductase, the rate-limiting enzyme), ERG20 (farnesyl pyrophosphate synthase), and IDI1 (isopentenyl diphosphate (B83284) isomerase) can significantly increase the production of GPP.[5][6][7]
-
Downregulation of competing pathways: The primary competing pathway for GPP and its downstream product farnesyl pyrophosphate (FPP) is sterol biosynthesis. Downregulating the expression of ERG9, which encodes squalene (B77637) synthase, can redirect the metabolic flux from sterol production towards terpenoid synthesis.[5]
-
Increasing Acetyl-CoA and NADPH Supply: The MVA pathway consumes acetyl-CoA and NADPH. Engineering the central carbon metabolism to increase the cytosolic pools of these precursors can further boost terpenoid production.[6]
Quantitative Data Presentation
The production of secologanin and its intermediates in engineered yeast has been reported in several studies. The following tables summarize the quantitative data on the titer, yield, and productivity of these compounds in different engineered S. cerevisiae strains. It is important to note that most studies focus on the production of strictosidine, the downstream product of secologanin, and report the accumulation of secologanin pathway intermediates.
Table 1: Production of Secologanin Pathway Intermediates in Engineered S. cerevisiae
| Strain | Key Genetic Modifications | Precursor Fed | Intermediate | Titer (mg/L) | Reference |
| yJM010 | Expression of IO, 7DLH, LAMT, CPR, CYB5 | Nepetalactol | 7-deoxyloganic acid | 63.0 ± 4.5 | [8] |
| Loganic acid | 7.7 ± 1.0 | [8] | |||
| Loganin | 5.8 ± 0.4 | [8] | |||
| Strain 4 | Expression of full pathway, 4xG8H | Glucose | Loganin | 0.8 | [2] |
Table 2: Production of Strictosidine (Downstream of Secologanin) in Engineered S. cerevisiae
| Strain | Key Genetic Modifications | Precursor Fed | Product | Titer (mg/L) | Reference |
| Strain 4 + G8H plasmid | Expression of full pathway, additional G8H | Glucose | Strictosidine | 0.5 | [2] |
| yJM025 + pJM057 | Optimized P450 expression | Nepetalactol, Tryptamine | Strictosidine | 55.8 ± 0.1 | [8] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the metabolic engineering of the secologanin pathway in yeast.
Protocol 1: Construction of Expression Plasmids by Homologous Recombination in Yeast
This protocol describes the assembly of a multi-gene expression plasmid for the secologanin pathway using in vivo homologous recombination in S. cerevisiae.
Materials:
-
Yeast vector (e.g., pRS series) linearized by restriction digest.
-
DNA fragments of the secologanin pathway genes with 40-60 bp homology arms to the vector and adjacent fragments.
-
S. cerevisiae competent cells.
-
Lithium Acetate (B1210297) (LiAc) solution (0.1 M).
-
PEG 3350 solution (50% w/v).
-
Single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Selective agar (B569324) plates (e.g., SC-Ura).
Procedure:
-
Prepare DNA Fragments: Amplify the secologanin pathway genes (GES, G8H, etc.) by PCR using primers that add 40-60 bp homology arms to the ends of each fragment. These arms should overlap with the linearized vector or the adjacent gene fragment.
-
Yeast Transformation:
-
Prepare competent yeast cells using the lithium acetate method.
-
In a microfuge tube, mix the linearized vector (100-200 ng) and the PCR-amplified gene fragments (200-400 ng each).
-
Add 50 µL of competent yeast cells to the DNA mixture.
-
Add 10 µL of single-stranded carrier DNA.
-
Add 300 µL of 50% PEG 3350 solution and 36 µL of 1 M LiAc.
-
Vortex vigorously for 1 minute.
-
Incubate at 42°C for 40-60 minutes.
-
-
Plating and Selection:
-
Centrifuge the transformation mix at 3,000 x g for 3 minutes.
-
Remove the supernatant and resuspend the cell pellet in 100-200 µL of sterile water.
-
Plate the cell suspension on selective agar plates (e.g., SC-Ura for a URA3-marked vector).
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
-
Plasmid Rescue and Verification:
-
Inoculate a single colony into selective liquid medium and grow overnight.
-
Isolate the plasmid DNA from the yeast cells.
-
Transform the rescued plasmid into E. coli for amplification.
-
Verify the correct assembly of the plasmid by restriction digest and sequencing.
-
Protocol 2: Yeast Cultivation for Secologanin Production
This protocol describes the cultivation of the engineered yeast strain for the production of secologanin.
Materials:
-
Engineered S. cerevisiae strain.
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Synthetic complete (SC) medium with appropriate drop-out supplements for plasmid maintenance.
-
Shake flasks or bioreactor.
-
Incubator shaker.
Procedure:
-
Pre-culture: Inoculate a single colony of the engineered yeast strain into 5-10 mL of selective SC medium. Grow overnight at 30°C with shaking at 200-250 rpm.
-
Main Culture:
-
Inoculate a larger volume of production medium (e.g., 50 mL of YPD in a 250 mL flask) with the pre-culture to an initial OD600 of 0.1.
-
If using inducible promoters, add the inducing agent (e.g., galactose) at the appropriate time (e.g., mid-log phase).
-
Incubate at 30°C with vigorous shaking (200-250 rpm) for 72-96 hours.
-
-
Fed-batch Fermentation (for higher titers):
-
For scaled-up production, use a bioreactor with controlled pH, temperature, and dissolved oxygen.
-
After an initial batch phase, feed a concentrated solution of glucose and other nutrients to maintain optimal growth and production.
-
Protocol 3: Extraction of Secologanin and Intermediates from Yeast Culture
This protocol describes the extraction of secologanin and its pathway intermediates from the yeast culture for subsequent analysis.
Materials:
-
Yeast culture broth.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Centrifuge.
-
Rotary evaporator.
Procedure:
-
Cell Separation: Centrifuge the yeast culture at 4,000 x g for 10 minutes to separate the cells from the supernatant. The supernatant can be analyzed for secreted products.
-
Cell Lysis (for intracellular metabolites):
-
Resuspend the cell pellet in a suitable buffer.
-
Lyse the cells using methods such as glass bead beating, sonication, or enzymatic digestion.
-
-
Liquid-Liquid Extraction:
-
Combine the supernatant and the cell lysate (or analyze them separately).
-
Add an equal volume of ethyl acetate and vortex vigorously for 2-3 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase (ethyl acetate).
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator or a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or mobile phase) for HPLC or LC-MS/MS analysis.
Protocol 4: Quantification of Secologanin by HPLC-UV
This protocol provides a general method for the quantification of secologanin using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of secologanin of known concentrations in the mobile phase.
-
Sample Analysis: Inject the reconstituted yeast extracts and the standard solutions into the HPLC system.
-
Quantification: Identify the secologanin peak in the chromatograms based on the retention time of the standard. Quantify the amount of secologanin in the samples by comparing the peak area to the standard curve.
Protocol 5: Quantification of Secologanin and Intermediates by LC-MS/MS
For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for secologanin and its intermediates need to be determined by infusing pure standards. For secologanin, a potential transition is m/z 389 -> 227.[9]
Procedure:
-
Method Development: Optimize the MRM transitions and collision energies for each analyte using pure standards.
-
Standard Curve and Sample Analysis: Prepare a standard curve and analyze the yeast extracts as described in the HPLC-UV protocol.
-
Quantification: Quantify the analytes based on the peak areas of their specific MRM transitions and the corresponding standard curves.
Conclusion
The metabolic engineering of Saccharomyces cerevisiae for the production of secologanin is a complex but feasible endeavor. By combining the heterologous expression of the plant biosynthetic pathway with the strategic engineering of the host's central metabolism, it is possible to create robust yeast cell factories for the sustainable production of this valuable pharmaceutical precursor. The protocols and data presented in this document provide a comprehensive guide for researchers to embark on or advance their work in this exciting field. Further optimization of enzyme activities, pathway balancing, and fermentation processes will continue to improve the titers, yields, and productivity of secologanin in yeast, paving the way for its industrial-scale production.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. Characterization of a vacuolar importer of secologanin in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Secologanoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secologanoside, an iridoid glycoside, is a key intermediate in the biosynthesis of a wide range of biologically active terpenoid indole (B1671886) alkaloids. Found in various plant species, notably in the family Caprifoliaceae such as Lonicera japonica (honeysuckle), it serves as a valuable precursor for the synthesis of numerous pharmaceutical compounds. Its intrinsic biological activities, including anti-inflammatory and neuroprotective effects, also make it a target for direct therapeutic investigation. This application note provides a detailed protocol for the efficient extraction, isolation, and purification of this compound from plant sources, yielding a high-purity compound suitable for research and drug development purposes.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | [1] |
| Molecular Weight | 390.34 g/mol | [1] |
| Appearance | Solid / Powder | [1] |
| Solubility | Soluble in water, methanol (B129727), ethanol (B145695), DMSO, pyridine. | [2][3] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
This protocol outlines a multi-step process for the isolation and purification of this compound, commencing with extraction from plant material, followed by preliminary purification using macroporous resin, and concluding with fine purification through silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (prep-HPLC).
Extraction of this compound from Plant Material
The initial step involves the efficient extraction of this compound from the dried and powdered plant material, typically the flower buds of Lonicera japonica.[4] An optimized solvent extraction method is employed to maximize the yield of the target compound while minimizing the co-extraction of undesirable impurities.
Materials and Reagents:
-
Dried and powdered flower buds of Lonicera japonica
-
80% Methanol (HPLC grade)[1]
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Combine the powdered plant material with 80% methanol in a solid-to-liquid ratio of 1:13 (w/v).[3]
-
Perform ultrasonication for 90 minutes.[1]
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.[1]
-
Combine the extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.[3]
| Parameter | Value |
| Plant Material | Dried, powdered Lonicera japonica flower buds |
| Solvent | 80% Methanol |
| Solid-to-Liquid Ratio | 1:13 (w/v) |
| Extraction Time | 3 x 90 minutes |
| Extraction Method | Ultrasonication |
| Concentration Temp. | ≤ 60°C |
Preliminary Purification by Macroporous Resin Column Chromatography
The crude extract is subjected to macroporous resin chromatography to remove highly polar compounds such as sugars and some pigments, thereby enriching the this compound content.[5][6]
Materials and Reagents:
-
Crude this compound extract
-
Macroporous resin (e.g., D101, AB-8)[7]
-
Ethanol (95%)
-
Deionized water
-
Glass column
Procedure:
-
Pre-treat the macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until the eluent is neutral.[6]
-
Pack the pre-treated resin into a glass column.
-
Dissolve the crude extract in deionized water and load it onto the column at a flow rate of 1-2 bed volumes per hour (BV/h).[6]
-
Wash the column with 2-3 BV of deionized water to remove impurities.
-
Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol). Collect fractions of the eluate.
-
Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate under reduced pressure.
| Parameter | Value |
| Stationary Phase | Macroporous Resin (e.g., D101, AB-8) |
| Loading Solvent | Deionized Water |
| Loading Flow Rate | 1-2 BV/h |
| Wash Solvent | Deionized Water |
| Elution Solvents | Stepwise gradient of Ethanol in Water |
| Elution Flow Rate | 2-3 BV/h |
Fine Purification by Silica Gel Column Chromatography
Further purification is achieved using silica gel column chromatography, which separates compounds based on their polarity.[8][9]
Materials and Reagents:
-
Enriched this compound fraction from macroporous resin chromatography
-
Silica gel (100-200 mesh)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Glass column
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform:methanol 95:5).
-
Pack the slurry into a glass column, ensuring no air bubbles are trapped.[10]
-
Dissolve the enriched fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform (e.g., from 95:5 to 80:20).
-
Collect fractions and monitor by TLC or analytical HPLC to identify and pool the fractions containing pure this compound.
-
Concentrate the pure fractions to yield purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Chloroform-Methanol Gradient |
| Elution Mode | Stepwise or Linear Gradient |
| Fraction Collection | Monitored by TLC/HPLC |
Final Polishing by Preparative HPLC (Prep-HPLC)
For obtaining high-purity this compound (>95%), a final purification step using preparative HPLC is recommended.[11][12]
Materials and Reagents:
-
Purified this compound from silica gel chromatography
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid or Phosphoric Acid[13]
-
Preparative C18 HPLC column
Procedure:
-
Dissolve the this compound sample in the initial mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% acid). An example gradient is a linear increase from 5% to 30% acetonitrile over 30 minutes.[11]
-
Monitor the elution at a suitable wavelength (e.g., 240-254 nm).[11][13]
-
Collect the peak corresponding to this compound.
-
Remove the solvent from the collected fraction by lyophilization or rotary evaporation to obtain the final high-purity product.
| Parameter | Value |
| Stationary Phase | Preparative C18 Column (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase A | Water + 0.1% Formic/Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient (e.g., 5-30% B over 30 min) |
| Flow Rate | ~19-20 mL/min (for 20 mm ID column)[11] |
| Detection | UV at 240-254 nm |
Visualization of the Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Isolation.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the isolation and purification of high-purity this compound from plant sources. By employing a combination of solvent extraction, macroporous resin chromatography, silica gel chromatography, and preparative HPLC, researchers can obtain a product suitable for a wide range of applications, from synthetic precursor to direct biological investigation. The provided quantitative data and workflow diagram offer a clear and comprehensive guide for the successful implementation of this protocol.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. Isolation and Purification of Unstable Iridoid Glucosides from Traditional Chinese Medicine by Preparative High Performance Liquid Chromatography Coupled with Solid-phase Extraction-文献详情-维普官网 [cqvip.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. web.uvic.ca [web.uvic.ca]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Column chromatography glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of five high-purity iridoid glycosides from Gardenia jasminoides Eills by molecularly imprinted solid-phase extraction integrated with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Secologanoside in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secologanoside, a prominent member of the secoiridoid glycoside family, has emerged as a molecule of significant interest in the field of drug discovery and development. Found in a variety of medicinal plants, this natural compound has demonstrated a spectrum of biological activities, positioning it as a promising candidate for therapeutic intervention in several disease areas. This document provides a comprehensive overview of the current understanding of this compound's applications, supported by detailed experimental protocols and a summary of available quantitative data to guide further research and development efforts.
Therapeutic Potential and Mechanism of Action
This compound has been investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects. While the precise molecular mechanisms are still under active investigation, preliminary evidence suggests that its therapeutic properties may be attributed to its ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis.
Anti-Inflammatory Activity: this compound is hypothesized to exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades. This may involve the inhibition of key inflammatory mediators.
Anticancer Activity: The potential anti-cancer properties of this compound are thought to be linked to the induction of apoptosis (programmed cell death) in cancer cells.
Neuroprotective Effects: this compound may offer neuroprotection by mitigating oxidative stress and modulating signaling pathways crucial for neuronal survival.
Quantitative Data Summary
While specific quantitative data for this compound is still emerging in the scientific literature, the following table summarizes hypothetical inhibitory concentrations (IC50) and effective concentrations (EC50) to provide a conceptual framework for its potential potency. Researchers are encouraged to determine these values empirically for their specific experimental systems.
| Biological Activity | Assay Type | Cell Line/System | Hypothetical IC50/EC50 (µM) |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 25 - 100 |
| TNF-α Inhibition | RAW 264.7 Macrophages | 50 - 150 | |
| IL-6 Inhibition | RAW 264.7 Macrophages | 50 - 200 | |
| Anticancer | Cytotoxicity | MCF-7 (Breast Cancer) | 10 - 50 |
| Cytotoxicity | HeLa (Cervical Cancer) | 15 - 60 | |
| Cytotoxicity | A549 (Lung Cancer) | 20 - 75 | |
| Neuroprotection | Oxidative Stress Reduction | SH-SY5Y (Neuroblastoma) | 5 - 20 |
| Antioxidant | DPPH Radical Scavenging | Cell-free | 50 - 200 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the biological activities of this compound.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.
Workflow for Nitric Oxide (NO) Production Assay
Caption: Workflow for the Nitric Oxide Production Assay.
In Vitro Anticancer Activity: MTT Cell Viability Assay in MCF-7 Cells
Principle: This assay determines the effect of this compound on the viability of MCF-7 breast cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value at each time point.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT Cell Viability Assay.
In Vitro Neuroprotective Activity: Oxidative Stress Assay in SH-SY5Y Cells
Principle: This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death. Oxidative stress is induced by hydrogen peroxide (H₂O₂), and cell viability is measured using the MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100-200 µM, concentration to be optimized) for 24 hours. Include a control group without H₂O₂ and a group with H₂O₂ and vehicle.
-
MTT Assay: Perform the MTT assay as described in Protocol 2.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value of this compound for its neuroprotective effect.
Workflow for Neuroprotection Assay
Caption: Workflow for the Neuroprotection Assay.
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the biological activities of this compound, it is crucial to investigate its effects on key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. The effect of this compound on this pathway can be assessed by examining the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB using Western blotting.
Hypothesized Inhibition of NF-κB Pathway by this compound
Caption: Hypothesized mechanism of NF-κB inhibition.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Its activation can lead to the production of inflammatory cytokines. The effect of this compound on this pathway can be determined by measuring the phosphorylation of p38 MAPK via Western blotting.
Hypothesized Modulation of p38 MAPK Pathway by this compound
Caption: Hypothesized modulation of the p38 MAPK pathway.
Apoptosis Pathway
This compound may induce apoptosis in cancer cells through the intrinsic or extrinsic pathways. Key markers to investigate include the activation of caspases (e.g., caspase-3, -8, -9) and the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).
Hypothesized Induction of Apoptosis by this compound
Caption: Hypothesized intrinsic apoptosis pathway induction.
Conclusion
This compound represents a promising natural product with multifaceted therapeutic potential. The application notes and protocols provided herein offer a foundational framework for researchers to systematically investigate its efficacy and mechanisms of action in various disease models. Further in-depth studies are warranted to fully elucidate its pharmacological profile and to pave the way for its potential translation into novel therapeutic agents.
Application Notes and Protocols for Sourcing and Utilizing Secologanoside as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the sourcing, characterization, and application of secologanoside as an analytical reference standard. The information is intended to guide researchers in establishing robust analytical methods for the quantification and qualification of this compound in various matrices, as well as to provide an overview of its biological significance.
Sourcing and Procurement of this compound Analytical Reference Standard
The primary step in any analytical workflow is the acquisition of a well-characterized reference standard. Several reputable suppliers provide this compound with a certificate of analysis (CoA) detailing its purity and identity.
Table 1: this compound Supplier Information
| Supplier | Product Number | Purity Specification | Analytical Method(s) on CoA |
| Sigma-Aldrich | PHL85770 | ≥90.0% (HPLC) | HPLC |
| MOLNOVA | M24588 | 98% purity (HPLC) | HPLC, NMR |
| APExBIO | B5309 | >98% | Not Specified |
| ChemFaces | CFN99895 | >98% | Not Specified |
When procuring this compound, it is imperative to:
-
Request a Certificate of Analysis (CoA): The CoA is a critical document that provides essential information regarding the identity, purity, and quality of the reference standard.[1] It should include details on the analytical methods used for characterization, such as HPLC for purity assessment and NMR for structural confirmation.
-
Verify Supplier Credentials: Ensure the supplier adheres to recognized quality management systems.
-
Assess Purity: The purity of the reference standard is paramount for accurate quantification. Look for suppliers that provide a high-purity standard (typically ≥95%).
-
Confirm Identity: The CoA should confirm the identity of the compound, often through spectroscopic data like NMR and Mass Spectrometry.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 59472-23-0 |
| Molecular Formula | C₁₆H₂₂O₁₁ |
| Molecular Weight | 390.34 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Storage and Handling: this compound is typically supplied as a solid and should be stored at -20°C to ensure its stability.[2] For the preparation of stock and working solutions, it is soluble in solvents such as DMSO, pyridine, methanol, and ethanol. It is recommended to prepare fresh solutions for analysis or store aliquots at -20°C or below for short periods to minimize degradation.
Experimental Protocols for Analytical Quantification
This protocol outlines a general method for the quantitative analysis of this compound in plant extracts or other matrices. Method validation according to ICH guidelines is crucial for ensuring reliable results.
Experimental Workflow for HPLC Analysis
Caption: Workflow for quantitative analysis of this compound by HPLC.
Table 3: HPLC-DAD Instrumental Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Program | 0-10 min, 5-20% A; 10-25 min, 20-40% A; 25-30 min, 40-5% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
Method Validation Parameters (as per ICH Guidelines):
-
Linearity: A calibration curve should be constructed using a series of standard solutions of known concentrations. The correlation coefficient (r²) should be >0.99.
-
Accuracy: Determined by recovery studies at different concentration levels.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically below 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
For trace-level quantification, particularly in biological matrices like plasma, a UPLC-MS/MS method offers superior sensitivity and selectivity.
Experimental Workflow for UPLC-MS/MS Analysis
Caption: Workflow for UPLC-MS/MS analysis of this compound in plasma.
Table 4: UPLC-MS/MS Instrumental Parameters
| Parameter | Recommended Condition |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion [M-H]⁻ or [M+H]⁺ → Product ions (to be determined by infusion of the standard) |
| Cone Voltage & Collision Energy | To be optimized for this compound |
Biological Applications and Signaling Pathways
This compound is a key intermediate in the biosynthesis of terpenoid indole (B1671886) alkaloids, a large class of plant-derived compounds with diverse pharmacological activities. It also exhibits intrinsic biological effects, including anti-inflammatory and neuroprotective properties.
This compound is a crucial precursor in the biosynthesis of a wide array of valuable alkaloids, such as vincristine (B1662923) and vinblastine. Understanding its biosynthetic pathway is essential for metabolic engineering efforts aimed at increasing the production of these compounds.
Simplified Secologanin Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of secologanin.
This compound has been reported to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
This compound's Modulation of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB inflammatory pathway.
By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
These application notes and protocols provide a comprehensive framework for researchers working with this compound. Adherence to these guidelines will facilitate accurate and reproducible analytical results and a deeper understanding of its biological functions.
References
Application Notes: Isotope Labeling for Metabolic Flux Analysis of Secologanoside Biosynthesis
Introduction
Secologanoside is a pivotal secoiridoid monoterpenoid that serves as a key precursor in the biosynthesis of thousands of biologically active terpenoid indole (B1671886) alkaloids (TIAs), including the anticancer agents vinblastine (B1199706) and vincristine.[1][2] Understanding and quantifying the metabolic flux through the this compound pathway is critical for metabolic engineering efforts aimed at enhancing the production of these valuable pharmaceuticals in plant systems or engineered microbes.[3][4]
Isotope labeling studies, particularly using stable isotopes like ¹³C, coupled with Metabolic Flux Analysis (MFA), provide a powerful methodology to trace the flow of atoms through a metabolic network.[5][6] This allows for the precise quantification of intracellular reaction rates (fluxes) that are not directly measurable.[7] These application notes provide a detailed overview and protocols for designing and executing ¹³C-based isotope labeling experiments to analyze the metabolic flux leading to this compound.
The this compound Biosynthetic Pathway
The biosynthesis of this compound originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids, which produces the universal C5 precursors for monoterpenoids.[8] These precursors form geranyl diphosphate (B83284) (GPP), the entry point into the iridoid pathway. A series of enzymatic conversions, including hydroxylation, oxidation, and cyclization, lead to the formation of the iridoid backbone, which is subsequently converted to this compound.[9] This molecule is then condensed with tryptamine (B22526) (derived from the shikimate pathway) by strictosidine (B192452) synthase to form strictosidine, the central intermediate for all TIAs.[1][10]
Caption: The biosynthetic pathway leading to this compound and downstream TIAs.
Principle of ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique used to quantify intracellular metabolic fluxes.[5] The core principle involves introducing a ¹³C-labeled substrate (e.g., ¹³CO₂ or ¹³C-glucose) into the biological system. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the resulting mass isotopomer distribution (MID) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative activities of the metabolic pathways that produced them.[7][11] This experimental data is then fitted to a computational model of the metabolic network to estimate the flux values for each reaction.[6]
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Plant Material
This protocol describes a general procedure for performing ¹³C labeling on plants (e.g., Catharanthus roseus) using ¹³CO₂.
1.1. Materials:
-
Airtight plant growth chamber.[12]
-
¹³CO₂ gas cylinder (99 atom % ¹³C).
-
Infrared Gas Analyzer (IRGA) for CO₂ monitoring.
-
Growth medium (soil or hydroponic solution).
-
Plant specimens (C. roseus or other relevant species).
1.2. Procedure:
-
Acclimatization: Grow plants in the chamber under a controlled photoperiod, temperature, and humidity for 7-10 days to acclimate.
-
Chamber Sealing: Seal the chamber to ensure it is airtight.[13]
-
Labeling Initiation: Introduce ¹³CO₂ into the chamber to a target concentration (e.g., 400 ppm). Use the IRGA to monitor and maintain the ¹³CO₂ concentration throughout the experiment.
-
Time-Course Sampling: Harvest plant material (e.g., leaves, roots) at specific time points (e.g., 0, 1h, 4h, 8h, 24h, 48h) to capture the dynamic incorporation of ¹³C into the metabolome.[14]
-
Metabolic Quenching: Immediately upon harvesting, plunge the plant material into liquid nitrogen to instantly halt all metabolic activity.[15] This step is crucial to prevent metabolite degradation or turnover.
-
Sample Storage: Store the frozen, quenched samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction
This protocol is for the extraction of polar and semi-polar metabolites, including this compound and its precursors, from quenched plant tissue.
2.1. Materials:
-
Pre-chilled (-20°C) extraction solvent (e.g., 80:20 methanol:water, v/v).
-
Internal standards (e.g., ¹³C,¹⁵N-labeled amino acids) for quantification.
-
Mortar and pestle, pre-chilled with liquid nitrogen.
-
Centrifuge capable of 14,000 x g at 4°C.
-
Lyophilizer or vacuum concentrator.
2.2. Procedure:
-
Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using the pre-chilled mortar and pestle.
-
Extraction: Transfer the frozen powder (a known mass, e.g., 50-100 mg) to a tube containing the cold extraction solvent and internal standards. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at 4°C with shaking for 1-2 hours to ensure thorough extraction.
-
Clarification: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant to a new tube.
-
Drying: Dry the extract completely using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis for Mass Isotopomer Distribution
This protocol outlines the analysis of metabolite extracts to determine the extent of ¹³C incorporation.
3.1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Reversed-phase C18 column suitable for polar metabolites.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16][17]
3.2. LC Method (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3.3. MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for organic acids in the pathway.
-
Data Acquisition: Perform full scan analysis over a relevant m/z range (e.g., 70-1000 m/z) to detect all ions.
-
Isotopologue Analysis: For each metabolite of interest (e.g., Loganic Acid, Secologanin), extract the ion chromatograms for each expected isotopologue (M+0, M+1, M+2, etc.). The mass of this compound is 390.116 g/mol , so you would look for ions corresponding to [M-H]⁻ at m/z 389.108, 390.111, 391.115, etc.[18]
-
Data Correction: Correct the raw isotopologue intensity data for the natural abundance of ¹³C in the unlabeled (M+0) fraction.
Data Presentation and Analysis
The primary quantitative data from these experiments are the mass isotopomer distributions (MIDs) for key metabolites in the pathway. This data can be summarized in tables to track the incorporation of the label over time.
Table 1: Illustrative Time-Course of ¹³C Enrichment in this compound Pathway Intermediates
| Metabolite | Time Point | M+0 (%) | M+5 (%) | M+10 (%) | Average ¹³C Enrichment |
| Geranyl-PP | 1 hr | 65.2 | 25.1 | 9.7 | 12.3% |
| 8 hr | 20.5 | 45.3 | 34.2 | 48.9% | |
| 24 hr | 5.1 | 30.2 | 64.7 | 79.8% | |
| Loganic Acid | 1 hr | 95.3 | 4.1 | 0.6 | 1.5% |
| 8 hr | 45.1 | 38.9 | 16.0 | 30.1% | |
| 24 hr | 10.2 | 35.6 | 54.2 | 72.5% | |
| This compound | 1 hr | 98.8 | 1.1 | 0.1 | 0.4% |
| 8 hr | 58.4 | 30.7 | 10.9 | 22.6% | |
| 24 hr | 15.3 | 38.1 | 46.6 | 66.5% | |
| Note: This table contains simulated data for illustrative purposes. M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. |
Metabolic Flux Calculation
The corrected MIDs are used as inputs for software packages (e.g., INCA, Metran) that employ mathematical algorithms to estimate metabolic fluxes. The software fits the experimental MIDs to a metabolic network model, providing flux values that best explain the observed labeling patterns.
Table 2: Illustrative Relative Flux Distribution Under Different Conditions
| Reaction / Pathway | Control (Relative Flux) | Elicitor-Treated (Relative Flux) | Fold Change |
| GPP → Geraniol | 100 | 185 | +1.85 |
| Iridodial → Loganic Acid | 95 | 178 | +1.87 |
| Loganin → This compound | 92 | 175 | +1.90 |
| GPP → Other Terpenoids | 5 | 7 | +1.40 |
| Tryptophan → Tryptamine | 88 | 160 | +1.82 |
| This compound + Tryptamine → Strictosidine | 85 | 155 | +1.82 |
| Note: This table contains simulated data for illustrative purposes. Fluxes are normalized to the GPP synthesis rate. |
Visualizing Workflows
General Experimental Workflow
The entire process from labeling to analysis follows a structured workflow.
References
- 1. Gene-to-metabolite networks for terpenoid indole alkaloid biosynthesis in Catharanthus roseus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mlrip.ac.in [mlrip.ac.in]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound | C16H22O11 | CID 14136854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Sensitive and Selective Quantification of Secologanoside in Plant Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and highly sensitive method for the quantification of secologanoside in various plant tissues using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a key iridoid glycoside in the biosynthesis of many valuable terpenoid indole (B1671886) alkaloids, requires precise quantification to support research in phytochemistry, drug discovery, and plant sciences. The protocol covers all stages from sample preparation, including extraction and purification, to the final UPLC-MS/MS analysis and data processing. The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection, ensuring reliable results even from complex plant matrices.
Introduction
This compound is a pivotal secoiridoid glycoside that serves as a late-stage intermediate in the biosynthesis of a wide array of biologically active terpenoid indole alkaloids. Its accurate quantification in plant tissues is crucial for understanding plant metabolism, optimizing cultivation conditions for medicinal plants, and for quality control in the herbal drug industry. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that offers the high selectivity and sensitivity required for analyzing trace compounds in complex biological samples[1][2]. This document provides a detailed protocol for the extraction and quantification of this compound from plant material using a UPLC-MS/MS system.
Experimental Protocols
Standard and Sample Preparation
2.1.1. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) to obtain a 1 mg/mL stock solution[3].
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution with 9 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard solution with methanol to achieve concentrations ranging from 1 ng/mL to 500 ng/mL[4].
2.1.2. Plant Tissue Extraction The choice of extraction method is critical for accurately quantifying metabolites from plant tissues[1][5]. Freeze-drying is often the preferred method for preparing plant tissue for secondary metabolite extraction as it minimizes enzymatic activity[6].
-
Homogenization: Weigh approximately 0.2 g of freeze-dried and powdered plant material (e.g., leaves, roots)[7]. For fresh or pulpy tissues that are difficult to dry, homogenization of fresh material followed by solvent extraction is a viable alternative[6].
-
Extraction: Add 20 mL of 60% methanol to the powdered sample in a 25 mL volumetric flask[7].
-
Sonication: Perform ultrasonic extraction at 40°C for 30 minutes to facilitate cell lysis and release of the analyte[7].
-
Centrifugation: Centrifuge the extract at 12,700 rpm for 20 minutes to pellet solid debris[7].
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis[3][8].
UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer, which is ideal for quantitative studies due to its high sensitivity and specificity in MRM mode[3][4].
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 μm)[7] |
| Column Temperature | 40 °C[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.3 mL/min[7] |
| Gradient Elution | 5-30% B (0-4 min), 30-35% B (4-5 min)[7] |
| Injection Volume | 2 µL[7] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with ESI Source |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 500 °C |
| Capillary Voltage | 3.0 kV |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Results
MS/MS Fragmentation of this compound
To set up the MRM method, the fragmentation pattern of this compound must be determined. This is typically done by infusing a standard solution and performing a product ion scan on the precursor ion. For this compound (C₁₇H₂₄O₁₀, MW: 388.37), common adducts in ESI are [M+H]⁺, [M+Na]⁺, or [M+HCOO]⁻. The fragmentation of the glycosidic bond is a characteristic pathway for iridoid glycosides[9].
Table 2: MRM Transitions for this compound Quantification (Note: These are representative values and should be optimized for the specific instrument used.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 433.1 ([M+HCOO]⁻) | 225.1 | 0.1 | 45 | 20 |
| This compound | 433.1 ([M+HCOO]⁻) | 161.1 | 0.1 | 45 | 25 |
Method Validation
The analytical method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure reliable results[4][10].
Table 3: Summary of Method Validation Parameters (Note: These values are typical for a validated UPLC-MS/MS method.)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) (S/N ≈ 3) | 0.5 ng/mL[4] |
| Limit of Quantification (LOQ) (S/N ≈ 10) | 1.0 ng/mL[4][11] |
| Precision (Intra-day RSD%) | < 5%[4] |
| Precision (Inter-day RSD%) | < 7%[4] |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is outlined below. This workflow ensures consistency and minimizes potential errors throughout the procedure.
Caption: Overview of the experimental workflow.
Principle of MRM Detection
Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor-to-product ion transition. This two-stage filtering process significantly reduces background noise and enhances detection sensitivity.
Caption: Selective detection using MRM mode.
Conclusion
The UPLC-MS/MS method described provides a highly sensitive, selective, and reliable approach for the quantification of this compound in plant tissues. The detailed protocols for sample preparation and instrumental analysis, combined with the specificity of MRM detection, allow for accurate measurements essential for a wide range of applications in plant science and natural product development. This application note serves as a comprehensive guide for researchers aiming to implement this powerful analytical technique in their work.
References
- 1. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.kaust.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Secologanoside Yield from Plant Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the production of secologanoside from plant cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to increase this compound yield in plant cell cultures?
A1: The most effective strategies involve a multi-pronged approach focusing on three key areas:
-
Elicitation: Inducing the plant cells' defense responses to stimulate the biosynthesis of secondary metabolites like this compound.[1]
-
Culture Media Optimization: Fine-tuning the nutrient composition of the culture medium to support both cell growth and this compound production.
-
Metabolic Engineering: Genetically modifying the plant cells to enhance the flux through the this compound biosynthetic pathway.
Q2: Which elicitors are most effective for enhancing this compound production?
A2: Methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are two of the most potent and widely used elicitors for inducing secondary metabolite production in plant cell cultures.[2] Their effectiveness is often concentration-dependent, and they can be used individually or in combination to achieve a synergistic effect. Other elicitors that have shown promise include yeast extract, chitosan, and abiotic stresses like UV radiation.
Q3: How does methyl jasmonate (MeJA) trigger this compound biosynthesis?
A3: Methyl jasmonate acts as a signaling molecule that activates a complex signal transduction cascade within the plant cell. This pathway ultimately leads to the upregulation of transcription factors that control the expression of genes encoding enzymes in the iridoid biosynthetic pathway, which produces this compound.
Q4: What is the optimal time to add elicitors to my cell culture?
A4: The optimal time for elicitor addition is typically during the mid-to-late exponential growth phase of the cell culture. At this stage, the cell density is high, and the cells are metabolically active, making them more responsive to the elicitor. Adding elicitors too early can inhibit cell growth, while adding them too late may result in a suboptimal response.
Q5: How can I optimize my culture medium for this compound production?
A5: Media optimization is a critical step and can be approached systematically using techniques like Response Surface Methodology (RSM).[2][3][4][5][6] Key parameters to optimize include:
-
Carbon Source: The type and concentration of sugar (e.g., sucrose (B13894), glucose) can significantly impact both biomass and secondary metabolite production.
-
Nitrogen Source: The ratio of nitrate (B79036) to ammonium (B1175870) and the total nitrogen concentration are crucial for cell growth and metabolism.
-
Phosphate Levels: Phosphate is essential for energy metabolism and can be a limiting factor in secondary metabolite production.
-
Plant Growth Regulators: The balance of auxins and cytokinins influences cell division, differentiation, and secondary metabolism.
Q6: What are the key challenges in scaling up this compound production from lab-scale to bioreactors?
A6: Scaling up production presents several engineering challenges, including:
-
Maintaining Sterility: Larger volumes are more susceptible to contamination.
-
Oxygen Supply: Ensuring adequate oxygen transfer to the dense cell culture is critical.
-
Shear Stress: The mechanical agitation required for mixing in a bioreactor can damage sensitive plant cells.
-
Homogeneity: Achieving uniform distribution of cells, nutrients, and elicitors throughout the bioreactor can be difficult.
Troubleshooting Guides
Problem 1: Low or No this compound Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Elicitor Concentration | Perform a dose-response experiment with a range of elicitor concentrations (e.g., 10 µM to 250 µM for Methyl Jasmonate). |
| Incorrect Timing of Elicitation | Elicit the culture at different time points during the growth cycle (e.g., early, mid, and late exponential phase) to determine the optimal window. |
| Inappropriate Culture Medium | Systematically evaluate the effect of different basal media (e.g., MS, B5) and optimize the concentrations of key nutrients like sucrose and nitrates. |
| Poorly Performing Cell Line | Re-initiate the cell line from a high-yielding explant source or perform cell line selection to isolate high-producing clones. |
| Degradation of this compound | Harvest the cells and medium at different time points post-elicitation to determine the peak accumulation and check for product degradation over time. |
Problem 2: Poor Cell Growth and Viability
| Possible Cause | Troubleshooting Steps |
| Nutrient Limitation | Analyze the spent medium to identify depleted nutrients and replenish them through fed-batch strategies. |
| Suboptimal pH | Monitor the pH of the culture medium regularly and adjust as needed. The optimal pH for many plant cell cultures is between 5.5 and 6.0.[7] |
| High Shear Stress in Bioreactor | Reduce the agitation speed or use a bioreactor with a low-shear impeller design. |
| Elicitor-induced Cytotoxicity | Lower the elicitor concentration or reduce the exposure time. |
| Contamination | Regularly check the culture for microbial contamination under a microscope and use appropriate antibiotics or fungicides if necessary. |
Problem 3: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum | Standardize the inoculum preparation by using a consistent cell density and age. |
| Inconsistent Elicitor Preparation | Prepare fresh elicitor stock solutions for each experiment and ensure accurate dilution. |
| Fluctuations in Culture Conditions | Tightly control environmental parameters such as temperature, light intensity, and photoperiod. |
| Genetic Instability of the Cell Line | Periodically re-initiate the cell line from cryopreserved stocks to maintain genetic stability. |
Data Presentation
Table 1: Effect of Methyl Jasmonate (MeJA) Elicitation on this compound Production in Catharanthus roseus Hairy Root Cultures
| MeJA Concentration (µM) | Secologanin (µg/g DW) | Strictosidine (µg/g DW) | Tabersonine (µg/g DW) |
| 0 (Control) | 50.2 ± 4.5 | 120.7 ± 11.3 | 35.1 ± 3.2 |
| 50 | 125.8 ± 10.1 | 285.4 ± 25.6 | 78.9 ± 6.8 |
| 100 | 210.5 ± 18.9 | 450.2 ± 40.1 | 112.4 ± 10.5 |
| 250 | 375.4 ± 32.8 | 780.6 ± 65.7 | 195.3 ± 17.8 |
| 500 | 280.1 ± 25.4 | 590.3 ± 52.1 | 140.7 ± 12.9 |
| 1000 | 150.3 ± 13.7 | 310.8 ± 28.9 | 85.2 ± 7.9 |
Data is presented as mean ± standard deviation (n=3). DW = Dry Weight. The highest production of TIA metabolites occurs at 250 μM MJ.[8]
Experimental Protocols
Protocol 1: Elicitation of this compound Production using Methyl Jasmonate (MeJA)
This protocol describes the elicitation of a 14-day old plant cell suspension culture.
-
Preparation of MeJA Stock Solution:
-
Dissolve methyl jasmonate in ethanol (B145695) to prepare a 100 mM stock solution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
-
Elicitation Procedure:
-
From the sterile stock solution, add the appropriate volume to the plant cell suspension culture to achieve the desired final concentration (e.g., 100 µM).
-
As a control, add an equivalent volume of sterile ethanol to a separate culture flask.
-
Incubate the elicited and control cultures under the same conditions as the parent culture.
-
-
Harvesting:
-
Harvest the cells and the culture medium separately at various time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal harvest time.
-
Separate the cells from the medium by vacuum filtration.
-
Freeze-dry the harvested cells and store at -80°C until extraction.
-
Protocol 2: Extraction and Quantification of this compound by HPLC
This protocol is for the analysis of this compound from freeze-dried plant cell biomass.
-
Extraction:
-
Grind 100 mg of freeze-dried cell biomass to a fine powder.
-
Add 10 mL of 80% methanol (B129727) to the powdered sample.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the extract at 5000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Re-dissolve the dried extract in 1 mL of methanol (HPLC grade).
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration.
-
Quantify the amount of this compound in the plant cell extract by comparing its peak area to the standard curve.
-
Visualizations
Caption: Jasmonate signaling pathway leading to this compound biosynthesis.
Caption: General workflow for improving this compound yield.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. um.es [um.es]
- 4. Frontiers | Response Surface Methodology for Optimizing the Production of Biosurfactant by Candida tropicalis on Industrial Waste Substrates [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.ansfoundation.org [journals.ansfoundation.org]
- 7. pakbs.org [pakbs.org]
- 8. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of Secologanoside
Welcome to the technical support center for the chemical synthesis of Secologanoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several key challenges:
-
Stereocontrol: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry, particularly at the dihydropyran ring, is a significant hurdle.[1]
-
Protecting Group Strategy: The presence of multiple hydroxyl groups and two carboxylic acid functionalities necessitates a robust and orthogonal protecting group strategy to selectively mask and deprotect these groups throughout the synthetic sequence.
-
Glycosylation: The stereoselective formation of the β-O-glycosidic bond between the iridoid aglycone and the glucose moiety is a critical and often low-yielding step.
-
Purification: The polar nature of this compound and its intermediates can make purification by standard chromatographic methods challenging, often requiring specialized techniques.[2][3]
Q2: Which protecting groups are commonly used for the carboxylic acid functionalities in this compound synthesis?
A2: Methyl esters are a common choice for protecting the carboxylic acid groups due to their relative stability and ease of formation via Fischer esterification. They can be removed under basic conditions (saponification) or with milder reagents like lithium hydroxide. For increased stability to basic conditions, tert-butyl esters can be employed, which are cleaved under acidic conditions using trifluoroacetic acid (TFA). Benzyl esters offer another alternative, being stable to base and removable by catalytic hydrogenation (H₂/Pd/C), which can be advantageous if other functional groups in the molecule are sensitive to acidic or basic hydrolysis.[4][5][6][7]
Q3: How is the stereochemistry of the dihydropyran ring typically controlled?
A3: Control of the stereochemistry in the dihydropyran ring of this compound is a complex task. One common strategy involves a Prins-type cyclization. The diastereoselectivity of this reaction is highly dependent on the choice of Lewis acid, solvent, and reaction temperature. For instance, achieving the desired cis relationship between substituents can be favored under specific conditions, while the formation of the trans isomer is often more challenging. Careful optimization of these parameters is crucial to maximize the yield of the desired diastereomer and minimize the formation of byproducts like dihydropyrans resulting from elimination.[1]
Q4: What are some common side reactions to watch out for during the synthesis?
A4: Several side reactions can occur during the synthesis of this compound. During the construction of the dihydropyran ring via Prins cyclization, elimination reactions can lead to the formation of undesired dihydropyran byproducts.[1] In the glycosylation step, the formation of the incorrect anomer (α-glycoside instead of the desired β-glycoside) is a common issue. Additionally, if reaction concentrations are too high during cyclization steps, intermolecular reactions can lead to the formation of dimers or polymers.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Glycosylation Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired β-glycoside | Inefficient activation of the glycosyl donor. | Ensure the glycosyl donor (e.g., glycosyl halide or trichloroacetimidate) is freshly prepared and of high purity. Optimize the activator (e.g., Lewis acid) concentration and reaction temperature. |
| Steric hindrance at the reaction center. | Consider using a different glycosyl donor with a less bulky protecting group at the C2 position to reduce steric hindrance. | |
| Formation of the α-anomer | Non-stereoselective reaction conditions. | Employ a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glucose donor to favor the formation of the 1,2-trans-glycosidic bond (β-anomer). |
| Anomerization of the glycosyl donor. | Control the reaction temperature and time carefully to minimize the anomerization of the glycosyl donor before glycosylation occurs. | |
| Degradation of starting materials or product | Harsh reaction conditions. | Use milder activators or lower reaction temperatures. Ensure the reaction is performed under strictly anhydrous and inert conditions to prevent hydrolysis. |
Problem 2: Difficulty in Purification of this compound or its Intermediates
| Symptom | Possible Cause | Suggested Solution |
| Poor separation on standard silica (B1680970) gel chromatography | High polarity of the compounds. | Use reversed-phase (C18) HPLC for purification.[8] Employ specialized column chromatography media like Sephadex LH-20, which is effective for separating polar natural products.[2][3] |
| Streaking or tailing on TLC and column chromatography | Strong interaction of the compound with the stationary phase. | For acidic compounds, add a small amount of acetic or formic acid to the eluent. For basic compounds, add a small amount of triethylamine (B128534) or ammonia. |
| Co-elution of closely related byproducts | Similar polarity of the desired product and impurities. | Optimize the HPLC gradient and solvent system. Consider using a different stationary phase or a sequence of different chromatographic techniques for enhanced separation. |
| Product degradation on silica gel | Acidity of the silica gel. | Neutralize the silica gel with a suitable base (e.g., triethylamine) before use, or opt for a less acidic stationary phase like alumina. |
Experimental Protocols
Key Experiment: Stereoselective Glycosylation
This protocol is a generalized procedure based on common methods for the glycosylation of iridoid aglycones.
Objective: To achieve a stereoselective synthesis of the β-O-glycosidic linkage.
Materials:
-
Iridoid aglycone (acceptor)
-
Protected glucose donor (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Lewis acid catalyst (e.g., silver triflate, trimethylsilyl (B98337) triflate)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Inert gas (Argon or Nitrogen)
-
Molecular sieves (4 Å)
Procedure:
-
Thoroughly dry all glassware and reagents.
-
To a solution of the iridoid aglycone and the glucose donor in anhydrous DCM under an inert atmosphere, add freshly activated 4 Å molecular sieves.
-
Cool the mixture to the optimized temperature (typically between -78 °C and 0 °C).
-
Slowly add a solution of the Lewis acid catalyst in anhydrous DCM to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and filter through a pad of celite.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
Logical Workflow for Protecting Group Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification and derivatization of secondary metabolites from plants (Theory) : Plant Metabolic Pathways Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. | PPTX [slideshare.net]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Secologanoside Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to secologanoside degradation during the extraction process.
Troubleshooting Guide: Low this compound Yield
Issue: My final extract shows a low yield of this compound.
This is a common issue that can arise from several factors during the extraction process, from the initial handling of the plant material to the final concentration of the extract. The following guide will help you troubleshoot and improve your this compound yield.
| Potential Cause | Possible Explanation | Recommended Solution(s) |
| Degradation during Extraction | This compound, an iridoid glycoside, is susceptible to degradation under harsh conditions. | Temperature Control: Avoid excessive heat. Use low-temperature extraction methods or ensure the temperature does not exceed 40-50°C.[1] pH Control: Maintain a slightly acidic to neutral pH (around 4-7) during extraction, as extreme pH can catalyze hydrolysis. Light and Oxygen Exposure: Protect your samples from light by using amber glassware or working in a dark environment. Purging with an inert gas like nitrogen can minimize oxidative degradation. |
| Inefficient Extraction Method | The chosen extraction method may not be optimal for liberating this compound from the plant matrix. | Method Selection: Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency and reduce extraction time, minimizing degradation. Solvent Choice: Use polar solvents like methanol (B129727), ethanol (B145695), or water, as iridoid glycosides are generally polar. A mixture of alcohol and water (e.g., 70% ethanol) is often effective. |
| Suboptimal Sample Preparation | The physical state of the plant material can significantly impact extraction efficiency. | Particle Size: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration. Drying Method: Lyophilize (freeze-dry) or air-dry the plant material at a low temperature (below 40°C) to prevent enzymatic degradation and preserve the integrity of the compound. |
| Loss during Solvent Removal | The concentration step can lead to degradation if not performed carefully. | Low-Temperature Evaporation: Use a rotary evaporator with a water bath temperature set below 40°C to remove the solvent. Avoid Over-Drying: Do not dry the extract for an extended period after the solvent has been removed, as this can lead to thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The main factors contributing to this compound degradation are elevated temperatures, extreme pH conditions (both acidic and alkaline), and exposure to light and oxygen, which can lead to hydrolysis and oxidation.[2]
Q2: Which solvents are best for extracting this compound while minimizing degradation?
A2: Polar solvents are most effective for extracting iridoid glycosides like this compound. A mixture of ethanol or methanol with water (e.g., 70-80% ethanol) is commonly recommended.[3] Using high-purity, degassed solvents can also help prevent oxidative degradation.
Q3: Are there any "green" extraction techniques that are suitable for this compound?
A3: Yes, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are considered greener alternatives to conventional methods. They often require shorter extraction times and lower solvent volumes, which can also help to minimize the degradation of thermolabile compounds like this compound. Pressurized Liquid Extraction (PLE) is another option that can be performed at lower temperatures to prevent degradation.
Q4: How can I monitor this compound degradation during my extraction process?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for quantifying this compound. By analyzing samples at different stages of your extraction process, you can track the concentration of this compound and identify steps where degradation may be occurring.
Q5: What are the ideal storage conditions for extracts containing this compound?
A5: For long-term stability, extracts should be stored at low temperatures (-20°C or below) in airtight, amber-colored vials to protect from light and oxygen. If possible, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Quantitative Data on Iridoid Glycoside Stability
The stability of iridoid glycosides is significantly influenced by temperature and pH. The following table summarizes the stability of six iridoid glycosides under different conditions. While this compound is not explicitly listed, the data for structurally similar compounds provides valuable insights into its potential stability profile.
| Compound | Temperature (°C) | pH | Stability Observations |
| Geniposidic acid (GPA) | 40, 60, 80 | 2, 4, 6, 8, 10, 12 | Stable under all tested conditions. |
| Scyphiphin D (SD) | 40, 60, 80 | 2, 4, 6, 8, 10, 12 | Stable at high temperatures and in acidic to neutral conditions. Hydrolyzed in strong alkaline solutions (pH 10 and 12). |
| Ulmoidoside A (UA) | 40, 60, 80 | 2, 4, 6, 8, 10, 12 | Stable at high temperatures and in acidic to neutral conditions. Hydrolyzed in strong alkaline solutions (pH 10 and 12). |
| Ulmoidoside B (UB) | 40, 60, 80 | 2, 4, 6, 8, 10, 12 | Affected by high temperatures and unstable in strong acidic and alkaline conditions. |
| Ulmoidoside C (UC) | 40, 60, 80 | 2, 4, 6, 8, 10, 12 | Stable at high temperatures and in acidic to neutral conditions. Hydrolyzed in strong alkaline solutions (pH 10 and 12). |
| Ulmoidoside D (UD) | 40, 60, 80 | 2, 4, 6, 8, 10, 12 | Affected by high temperatures and unstable in strong acidic and alkaline conditions. |
| Data adapted from a study on iridoid glycosides from Eucommia ulmoides Oliver seed meal.[1] |
Detailed Experimental Protocols
The following protocols describe extraction methods that can be optimized to minimize this compound degradation.
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves at a controlled temperature to enhance extraction efficiency while minimizing thermal degradation.[3]
1. Sample Preparation:
- Dry the plant material (e.g., leaves, flowers) at a low temperature (≤ 40°C) until a constant weight is achieved.
- Grind the dried material into a fine powder (40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 250 mL amber glass flask.
- Add 100 mL of 70% ethanol (v/v).
- Place the flask in an ultrasonic bath equipped with a temperature controller.
- Set the temperature to 40°C.
- Sonicate for 30 minutes.
3. Isolation and Concentration:
- Filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
- Dry the resulting extract under a vacuum to remove any residual solvent.
4. Storage:
- Store the dried extract in an amber vial at -20°C under a nitrogen atmosphere.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol uses microwave energy to rapidly heat the solvent and plant material, reducing extraction time and potentially minimizing degradation of thermolabile compounds.
1. Sample Preparation:
- Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction:
- Place 2 g of the powdered plant material into a microwave extraction vessel.
- Add 40 mL of 70% ethanol (v/v).
- Seal the vessel and place it in the microwave extractor.
- Set the extraction temperature to 60°C and the time to 5 minutes.
3. Isolation and Concentration:
- After extraction, allow the vessel to cool to room temperature.
- Filter the extract and concentrate it using a rotary evaporator at a temperature below 40°C.
4. Storage:
- Store the dried extract as described in Protocol 1.
Visualizations
References
Technical Support Center: Optimization of HPLC Parameters for Secologanoside Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of secologanoside.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | Incorrect Wavelength: The detector is not set to the optimal wavelength for this compound. | Set the UV detector to approximately 240 nm, which is a common wavelength for detecting iridoid glycosides. |
| Sample Degradation: this compound may be unstable in the sample solvent or under the analysis conditions. | Prepare samples fresh and in a diluent compatible with the mobile phase, such as a mixture of water and methanol (B129727). If degradation is suspected, investigate the stability of this compound under your specific pH and temperature conditions.[1] | |
| Low Sample Concentration: The concentration of this compound in the injected sample is below the limit of detection (LOD). | Concentrate the sample or inject a larger volume if the method allows without causing peak distortion. | |
| System Leak: A leak in the HPLC system can lead to a loss of sample and reduced peak size. | Visually inspect all fittings and connections for any signs of leakage. Perform a system pressure test. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol (B1196071) Interactions: Active silanol groups on the C18 column can interact with polar analytes like this compound, causing peak tailing. | Add a small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress silanol activity.[2] |
| Column Overload: Injecting too much sample can lead to peak fronting. | Reduce the injection volume or dilute the sample. | |
| Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. | |
| Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Shifting Retention Times | Inconsistent Mobile Phase Composition: Improperly mixed or degraded mobile phase can cause retention time drift. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Fluctuating Column Temperature: Changes in temperature can affect retention times.[3] | Use a column oven to maintain a constant and stable temperature, for instance, at 25°C.[2] | |
| Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time until a stable baseline is achieved. | |
| Changes in Flow Rate: A malfunctioning pump or a leak can cause variations in the flow rate. | Check the pump for any errors and verify the flow rate. | |
| Poor Resolution Between this compound and Other Peaks | Suboptimal Mobile Phase Composition: The mobile phase composition is not optimized for separating this compound from closely eluting compounds. | Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. You can also try changing the organic modifier (e.g., methanol instead of acetonitrile). |
| Unsuitable Column: The column stationary phase does not provide enough selectivity for the separation. | Consider a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column). | |
| High Flow Rate: A flow rate that is too high can reduce separation efficiency. | Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves. | |
| High Backpressure | Column or Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit or the guard column. | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. If a blockage occurs, try back-flushing the column (disconnect from the detector first). Replace the guard column if necessary. |
| Precipitation in the System: Buffer salts from the mobile phase can precipitate if the organic solvent concentration becomes too high. | Ensure the buffer concentration is appropriate and that the buffer is soluble in all mobile phase compositions used in the gradient. | |
| Tubing Blockage: A blockage in the system tubing can lead to high pressure. | Systematically disconnect sections of tubing to identify the location of the blockage. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase can be a gradient of water with an acid modifier (e.g., 0.1% trifluoroacetic acid) and acetonitrile. A flow rate of 1.0 mL/min and a column temperature of 25°C are common starting parameters. Detection is typically done using a DAD detector at around 240 nm.[2]
Q2: How should I prepare my sample for this compound analysis?
A2: Samples should be accurately weighed and dissolved in a suitable solvent, such as methanol or a mixture of methanol and water. It is important to ensure complete dissolution, which can be aided by sonication. All sample solutions should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
Q3: My this compound standard seems to be degrading in solution. What can I do?
A3: Iridoid glycosides can be susceptible to degradation, especially at certain pH levels and temperatures.[1] It is recommended to prepare stock solutions in a stable solvent like methanol and store them at a low temperature (e.g., -20°C). Working solutions should be prepared fresh daily. If you are using an autosampler, it is advisable to use a refrigerated one.
Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound analysis by HPLC-DAD?
A4: For a closely related secoiridoid, secoxyloganin, a validated HPLC-DAD method reported an LOD of approximately 3.18 µg/mL and an LOQ of around 9.54 µg/mL.[2] These values can serve as a general reference, but the actual LOD and LOQ for this compound will depend on the specific instrumentation and method conditions used.
Q5: Can I use an isocratic method for this compound analysis?
A5: While an isocratic method may be suitable for analyzing pure standards or simple mixtures, a gradient elution is generally preferred for complex samples like plant extracts. A gradient method allows for better separation of compounds with a wider range of polarities and can help to elute strongly retained compounds from the column, leading to sharper peaks and a more stable baseline.[4]
Data Presentation
The following tables summarize typical parameters for the HPLC analysis of secoiridoids like this compound, based on a validated method for a similar compound.[2]
Table 1: Chromatographic Conditions
| Parameter | Recommended Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Table 2: Example Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 83 | 17 |
| 40 | 74 | 26 |
| 60 | 40 | 60 |
| 65 | 10 | 90 |
| 70 | 10 | 90 |
| 71 | 90 | 10 |
| 80 | 90 | 10 |
Table 3: Method Validation Parameters (based on a similar compound)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| LOD | ~3 µg/mL |
| LOQ | ~9.5 µg/mL |
| Intra-day Precision (RSD) | < 3% |
| Inter-day Precision (RSD) | < 3.5% |
| Accuracy (Recovery) | 98% - 104% |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of this compound in a sample extract.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
C18 analytical column (5 µm, 4.6 mm x 150 mm).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid (TFA).
-
0.45 µm or 0.22 µm membrane filters for mobile phase and syringe filters for samples.
2. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample and extract it with a suitable solvent (e.g., methanol) using techniques like sonication or maceration. Filter the extract through a 0.45 µm syringe filter prior to injection.
3. HPLC Analysis
-
Set up the HPLC system with the parameters outlined in Table 1 and the gradient program from Table 2.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
Caption: Standard experimental workflow for the HPLC analysis of this compound.
References
Troubleshooting low incorporation of Secologanoside in feeding experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low incorporation of secologanoside in feeding experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is a typical incorporation rate for this compound in Catharanthus roseus cell cultures?
A1: Direct percentage incorporation rates for this compound are not always reported in the literature. However, successful feeding experiments are typically measured by the significant increase in the accumulation of downstream terpenoid indole (B1671886) alkaloids (TIAs), such as ajmalicine (B1678821) and strictosidine (B192452). For instance, feeding secologanin (B1681713) to C. roseus cell suspension cultures has been shown to increase ajmalicine and strictosidine accumulation.[1] In some transgenic cell lines, the addition of precursors like loganin (B1675030) (which is converted to secologanin) can lead to a more than 100-fold increase in TIA accumulation compared to control cultures.[2]
Q2: How can I confirm that my plant cells are taking up the supplied this compound?
A2: To confirm uptake, you can use radiolabeled or stable isotope-labeled this compound. By tracking the label within the cells over time, you can quantify its uptake. This can be done by separating the cells from the medium, extracting the metabolites, and then using techniques like liquid scintillation counting for radiolabels or mass spectrometry for stable isotopes to determine the amount of label that has entered the cells.[1]
Q3: What are the key factors that can influence the success of a this compound feeding experiment?
A3: The success of a feeding experiment is dependent on several factors including the viability and metabolic activity of the plant cell culture, the stability of the precursor in the culture medium, the efficiency of precursor uptake and transport to the site of biosynthesis, and the expression levels of the necessary biosynthetic enzymes.[3][4]
Q4: Is this compound stable in plant cell culture medium?
A4: The stability of any compound in cell culture medium can be influenced by factors such as pH, temperature, light exposure, and the presence of enzymes released by the cells.[5] The pH of the culture medium can change over time, especially after autoclaving and during cell growth, which can affect the stability of dissolved compounds.[6][7] It is advisable to conduct a preliminary experiment to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guide: Low this compound Incorporation
This guide addresses common issues that can lead to low incorporation of this compound in feeding experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no uptake of this compound by cells | 1. Inefficient transport across the cell membrane: this compound may require specific transporters that are not sufficiently expressed or active.[8][9] | - Optimize the feeding time to coincide with the maximal expression of potential transporters, often during the exponential growth phase. - Experiment with different feeding concentrations, as transport mechanisms can be concentration-dependent. - Consider the use of permeabilizing agents, though this should be done with caution as it can affect cell viability. |
| 2. Cell viability issues: The cell culture may not be healthy or metabolically active. | - Assess cell viability using methods like FDA or Evans blue staining before and during the experiment. - Ensure the culture is in the appropriate growth phase (typically mid-to-late exponential phase) for optimal metabolic activity. | |
| This compound is taken up, but not incorporated into downstream products | 1. Precursor degradation: this compound may be degrading in the culture medium or inside the cell before it can be utilized.[5] | - Check the stability of this compound in your specific culture medium at the incubation temperature. Prepare fresh solutions and minimize light exposure. - Perform a time-course experiment to determine the optimal incubation time before significant degradation occurs. |
| 2. Limited enzyme activity: The enzymes required for the conversion of this compound and its condensation with tryptamine (B22526) (e.g., strictosidine synthase) may have low activity.[3] | - Ensure that the culture conditions (e.g., medium composition, elicitors) are optimized for the induction of the TIA pathway.[10][11] - Analyze the expression of key biosynthetic genes (e.g., STR) via qPCR to confirm that the pathway is active. | |
| 3. Co-substrate limitation: The other precursor for strictosidine synthesis, tryptamine, may be a limiting factor.[2][3] | - Co-feed with tryptamine or its precursor, tryptophan, to ensure it is not a bottleneck.[2][12] | |
| 4. Subcellular compartmentalization: The fed this compound may not be reaching the correct subcellular location for biosynthesis. | - While difficult to directly address, using transgenic lines with altered transporter expression could be a long-term strategy. | |
| Inconsistent or not reproducible results | 1. Variability in cell culture: Plant cell cultures can be heterogeneous, leading to variations in metabolic activity.[13] | - Use a consistent inoculum size and age for starting your cultures. - Subculture your cells at regular intervals to maintain a stable metabolic state. |
| 2. Inaccurate quantification: The analytical methods used to measure this compound and its downstream products may not be accurate or sensitive enough. | - Validate your analytical methods (e.g., HPLC, LC-MS) for linearity, accuracy, and precision. - Use internal standards to correct for variations in extraction efficiency and instrument response. |
Quantitative Data from Precursor Feeding Experiments
The following table summarizes the effects of feeding this compound precursors on the production of TIAs in Catharanthus roseus cell cultures.
| Precursor Fed | Cell Line | Feeding Conditions | Key Findings | Reference |
| Secologanin | C. roseus suspension culture | 0.25 mM fed on day 8 of culture | Increased accumulation of ajmalicine and strictosidine. | [1] |
| Loganin & Tryptamine | Transgenic C. roseus cell line over-expressing TDC | Fed at inoculation | Significant increase in TIA accumulation, reaching around 1200 µmol/L. | [2] |
| Loganin & Tryptamine | Transgenic C. roseus cell line over-expressing STR | Fed at various concentrations and time points | Alkaloid accumulation was dependent on the availability of both precursors. | [3][12] |
Experimental Protocols
Protocol 1: General this compound Feeding Experiment in Catharanthus roseus Suspension Cells
-
Cell Culture Maintenance: Maintain C. roseus suspension cells in a suitable growth medium (e.g., B5) under a defined light and temperature regime (e.g., 25°C, 16h light/8h dark). Subculture regularly (e.g., every 7 days) to ensure consistent cell health.
-
Initiation of Experiment: Inoculate fresh growth medium with cells from a 7-day-old culture at a defined inoculum density.
-
Precursor Preparation: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or a minimal amount of DMSO, ensuring the final solvent concentration in the culture is non-toxic).
-
Feeding: On a specific day of the culture cycle (e.g., day 5, during the exponential growth phase), add the this compound stock solution to the cell cultures to achieve the desired final concentration. Include a vehicle control (adding only the solvent).
-
Incubation: Continue to incubate the cultures under the same conditions for a defined period (e.g., 24, 48, 72 hours).
-
Harvesting: Separate the cells from the medium by filtration or centrifugation. Freeze both the cells and the medium immediately in liquid nitrogen and store at -80°C until analysis.
-
Extraction and Analysis: Lyophilize the cell material and extract the alkaloids using a suitable solvent (e.g., methanol). Analyze the extracts and the culture medium for this compound, strictosidine, and other TIAs using a validated analytical method such as HPLC or LC-MS.
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound from geranyl pyrophosphate.
Experimental Workflow for Troubleshooting Low Incorporation
Caption: A logical workflow for troubleshooting low this compound incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of precursor feeding on alkaloid accumulation by a tryptophan decarboxylase over-expressing transgenic cell line T22 of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Precursor Availability on Alkaloid Accumulation by Transgenic Cell Line of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Transport mechanisms of plant hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Secologanoside Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of secologanoside. Our goal is to help you achieve higher purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when purifying this compound from natural sources like Lonicera japonica?
A1: When purifying this compound from sources such as Lonicera japonica (honeysuckle), you can expect to encounter several other classes of compounds. The most common impurities include:
-
Other Iridoid Glycosides: Sweroside and secoxyloganin (B110862) are frequently co-extracted.[1][2]
-
Phenolic Acids: Caffeoylquinic acid derivatives, such as chlorogenic acid and 3,5-di-O-caffeoylquinic acid, are abundant in these extracts.[1]
-
Flavonoid Glycosides: Compounds like rutin (B1680289) and lonicerin (B1683047) may also be present.[2]
-
Caffeic Acid and its derivatives: Caffeic acid and methyl caffeate acid have also been identified in Lonicera japonica extracts.[1]
Q2: What is a general overview of a typical purification workflow for this compound?
A2: A standard workflow for purifying this compound from a crude plant extract typically involves a multi-step process to remove impurities with varying polarities. The general sequence is:
-
Crude Extraction: Initial extraction from the plant material, often with a solvent like 80% methanol (B129727).[2]
-
Column Chromatography: A preliminary purification step to separate major classes of compounds. Silica (B1680970) gel is a common stationary phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A final polishing step to achieve high purity this compound.
Q3: What analytical techniques are recommended for assessing the purity of this compound fractions?
A3: To accurately determine the purity of your this compound samples, a combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): HPLC-DAD is a reliable method for quantifying the purity of this compound and detecting UV-absorbing impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and provides molecular weight information, which is crucial for identifying this compound and any co-eluting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural confirmation of this compound and can be used for quantitative purity analysis (qNMR) against a certified reference standard.
Troubleshooting Guides
Column Chromatography (Silica Gel)
| Problem | Possible Cause | Solution |
| Poor separation of this compound from other polar compounds. | The solvent system is too polar, causing rapid elution of all polar compounds together. | Start with a less polar mobile phase and gradually increase the polarity. A common starting point for polar glycosides is a mixture of chloroform (B151607) and methanol. A step gradient of increasing methanol concentration (e.g., from 100:1 to 10:1 chloroform:methanol) can be effective. |
| This compound does not elute from the column. | The mobile phase is not polar enough to displace the highly polar this compound from the silica gel. | Increase the polarity of the mobile phase. If you are using a chloroform:methanol system, increase the proportion of methanol. For very polar compounds, a solvent system like ethyl acetate/ethanol/acetic acid might be necessary.[3] |
| Tailing of the this compound peak. | The sample is overloaded on the column. Acidic nature of silica gel interacting with the compound. | Reduce the amount of crude extract loaded onto the column. The weight of the silica gel should be at least 20-50 times the weight of the sample.[4] Consider adding a small amount of a modifying agent like acetic acid to the mobile phase to improve peak shape. |
| Low recovery of this compound. | Irreversible adsorption of this compound onto the silica gel. Degradation of this compound on the acidic silica gel surface. | Consider using a different stationary phase, such as reversed-phase C18 silica gel or Sephadex LH-20, which are less harsh. If using silica gel, ensure the purification is carried out relatively quickly and at room temperature to minimize potential degradation. |
Preparative HPLC (Prep-HPLC)
| Problem | Possible Cause | Solution |
| Co-elution of this compound with an impurity. | The mobile phase gradient is not optimized for resolving compounds with similar retention times. | Modify the gradient profile. A shallower gradient around the elution time of this compound can improve resolution. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity. |
| Poor peak shape (fronting or tailing). | The sample is overloaded on the column. The sample solvent is too strong. | Reduce the injection volume or the concentration of the sample. Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase conditions to ensure good peak shape. |
| Low yield after purification. | The compound may have precipitated on the column or during fraction collection. The collection window for the this compound peak is too narrow. | Ensure the mobile phase has sufficient solubilizing power for the purified compound. Widen the collection window for the target peak, and analyze the purity of the collected fractions. |
| Baseline drift or noise. | The mobile phase is not properly degassed. The detector lamp is failing. Contaminants are bleeding from the column. | Ensure thorough degassing of all mobile phase components. Check the detector lamp's usage hours and replace if necessary. Flush the column with a strong solvent to remove any strongly retained contaminants. |
Experimental Protocols
Silica Gel Column Chromatography for Initial Purification
This protocol is a starting point and may require optimization based on the specific composition of your crude extract.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.[4]
-
Equilibrate the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a less polar solvent system, such as chloroform:methanol (e.g., 50:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., 20:1, 10:1, 5:1 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Preparative HPLC for High-Purity this compound
This protocol is adapted from an analytical method for compounds in Lonicera japonica and is a good starting point for preparative scale purification.[2]
-
Column: Reversed-phase C18 (e.g., 20.0 mm x 250 mm, 15 µm).[5]
-
Mobile Phase:
-
Gradient Elution:
-
0-15 min: 10% B
-
15-25 min: 10-30% B (linear gradient)
-
25-35 min: 30-50% B (linear gradient)
-
35-50 min: 50% B
-
-
Flow Rate: To be scaled up from an analytical method. A typical starting point for a 20 mm ID column would be in the range of 10-20 mL/min.
-
Detection: UV at 205 nm.[2]
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase composition. Filter through a 0.45 µm membrane filter before injection.[2]
Quantitative Data Summary
The following table summarizes expected purity and yield at different stages of purification. These values are illustrative and can vary depending on the starting material and the specific conditions used.
| Purification Stage | Starting Purity (this compound) | Final Purity (this compound) | Expected Yield |
| Crude Methanolic Extract | 1-5% | - | - |
| Silica Gel Column Chromatography | 1-5% | 40-60% | 50-70% |
| Preparative HPLC | 40-60% | >98% | 70-85% |
Visualizations
Caption: A typical workflow for the purification of this compound from a crude plant extract.
Caption: A decision tree for troubleshooting common issues in this compound purification.
References
- 1. This compound | CAS:59472-23-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Secologanoside production through metabolic engineering
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the metabolic engineering of secologanoside production.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My engineered microbial strain is showing low or no this compound production. What are the potential causes and how can I troubleshoot this?
A1: Low or no production is a common issue in metabolic engineering. Consider the following troubleshooting steps:
-
Pathway Expression & Functionality:
-
Codon Optimization: Ensure the genes for the this compound pathway enzymes are codon-optimized for your expression host (e.g., Saccharomyces cerevisiae, Escherichia coli).
-
Promoter Strength: The promoters driving the expression of your pathway genes might be too weak. Experiment with stronger constitutive or inducible promoters to enhance transcription. In yeast, for instance, the inducible alcohol dehydrogenase-2 promoter (AHD2) can be effective.[1]
-
Enzyme Activity: Verify that all enzymes in the pathway are expressed and active. Perform in vitro enzyme assays or use proteomics to confirm the presence and functionality of the biosynthetic proteins.
-
-
Precursor & Cofactor Availability:
-
Insufficient Precursors: The biosynthesis of this compound relies on precursors from central metabolism, such as geranyl pyrophosphate (GPP) and tryptamine.[1][2] Overexpression of key enzymes in the upstream pathways, like the mevalonate (B85504) (MVA) pathway for GPP, can boost precursor supply.[2]
-
Cofactor Imbalance: Ensure that essential cofactors, such as NADPH and ATP, are not limiting. Engineering the host's central metabolism to increase the availability of these cofactors can be beneficial.
-
-
Toxicity & Metabolic Burden:
-
Intermediate Toxicity: The accumulation of intermediate metabolites can be toxic to the host cells, inhibiting growth and production.[3] Analyze your culture broth for the buildup of intermediates.
-
Metabolic Load: Overexpression of a long biosynthetic pathway can impose a significant metabolic burden on the host, leading to reduced growth and productivity.[1] Consider using strategies like decoupling cell growth from product formation by using inducible promoters.[1]
-
-
Subcellular Localization:
-
In eukaryotic hosts like yeast, proper localization of pathway enzymes (e.g., in the cytoplasm or endoplasmic reticulum) is crucial for their function, especially for enzymes like cytochrome P450s.[4] Ensure that enzymes are targeted to the correct cellular compartments.
-
Q2: I'm observing the accumulation of an intermediate metabolite and low levels of the final product. How can I resolve this metabolic bottleneck?
A2: The accumulation of an intermediate points to a bottleneck in your biosynthetic pathway. Here's how to address it:
-
Identify the Bottleneck: The first step is to identify the slow enzymatic step. This can be done by quantifying the intermediates in your engineered strain.
-
Increase Enzyme Expression: The enzyme immediately downstream of the accumulated intermediate may be expressed at too low a level or have low catalytic activity. Increase its expression by using a stronger promoter or a higher copy number plasmid.
-
Enzyme Engineering: If increasing expression doesn't solve the problem, the enzyme itself might have poor kinetics. Consider using enzyme engineering techniques to improve its catalytic efficiency.
-
Balance Pathway Flux: Metabolic flux throughout the pathway needs to be well-balanced. Fine-tuning the expression levels of all enzymes in the pathway can help to avoid the buildup of any single intermediate.[5]
Q3: My engineered strain exhibits poor growth after introducing the this compound pathway. What can I do to improve strain robustness?
A3: Poor growth is often a sign of metabolic burden or toxicity.[3]
-
Optimize Culture Conditions: Systematically optimize fermentation parameters such as temperature, pH, and nutrient composition.[6]
-
Reduce Metabolic Load:
-
Use inducible promoters to express the pathway genes only after a sufficient amount of biomass has been generated.[1]
-
Integrate the pathway genes into the host genome instead of using high-copy plasmids to ensure stable, moderate expression.
-
-
Precursor Feeding: Instead of synthesizing all precursors de novo, you can supplement the culture medium with pathway intermediates like geraniol (B1671447) or tryptamine.[1] This can reduce the metabolic strain on the host.
Quantitative Data Summary
The following table summarizes reported production titers for key precursors and related compounds in metabolically engineered yeast, providing a benchmark for your own experiments.
| Compound | Host Organism | Production Titer (Shake Flask) | Production Titer (Fed-batch Fermentation) | Reference |
| Protopanaxadiol (PPD) | Saccharomyces cerevisiae | 529.0 mg/L | 11.02 g/L | [7] |
| Protopanaxadiol (PPD) | Saccharomyces cerevisiae | 1.2 g/L | Not Reported | [6] |
| Ginsenoside Rh2 | Saccharomyces cerevisiae | 179.3 mg/L | 2.25 g/L | [7] |
| Strictosidine | Saccharomyces cerevisiae | ~50 mg/L | Not Reported | [1] |
| 7-deoxyloganic acid | Saccharomyces cerevisiae | 71.7 ± 2.5 mg/L | Not Reported | [1] |
Experimental Protocols
Protocol 1: Heterologous Expression of the this compound Pathway in Saccharomyces cerevisiae
This protocol provides a general workflow for expressing the core this compound biosynthetic genes in yeast.
-
Gene Selection and Synthesis:
-
Identify the sequences of the necessary enzymes for the pathway from a plant source like Catharanthus roseus. These typically include geraniol synthase (GES), geraniol-8-hydroxylase (G8H), 8-hydroxygeraniol dehydrogenase (8HGO), iridoid synthase (IS), and loganic acid O-methyltransferase (LAMT).
-
Codon-optimize the gene sequences for expression in S. cerevisiae.
-
Synthesize the genes and clone them into yeast expression vectors. It is advisable to use a set of vectors with different selectable markers.
-
-
Yeast Transformation:
-
Transform the expression plasmids into a suitable S. cerevisiae strain (e.g., CEN.PK).
-
Use a standard yeast transformation protocol, such as the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Select for successful transformants on appropriate selective media.
-
-
Cultivation and Induction:
-
Grow the engineered yeast strain in a suitable defined medium.
-
If using inducible promoters, add the appropriate inducer to the culture medium at the desired cell density (e.g., mid-exponential phase).
-
For precursor feeding experiments, supplement the medium with geraniol at the time of induction.
-
-
Metabolite Extraction and Analysis:
-
After a suitable cultivation period (e.g., 48-72 hours), harvest the cells by centrifugation.
-
Extract the metabolites from the culture supernatant and/or the cell pellet using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the presence of this compound and pathway intermediates using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Visualizations
References
- 1. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Strategies for Production of Natural Products in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 4. pure.mpg.de [pure.mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesizing ginsenoside Rh2 in Saccharomyces cerevisiae cell factory at high-efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Common Interferences in Secologanoside Quantification
For: Researchers, Scientists, and Drug Development Professionals.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the quantification of Secologanoside. Accurate measurement of this iridoid glycoside is critical for quality control, pharmacokinetic studies, and understanding its therapeutic potential.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A: this compound is a key iridoid glycoside found in various medicinal plants, such as Lonicera japonica (honeysuckle). It serves as a crucial biosynthetic precursor to a vast array of therapeutic alkaloids. Its accurate quantification is vital for the quality control of herbal medicines, standardization of extracts for clinical trials, and for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME).
Q2: What are the primary sources of interference in this compound analysis?
A: Interferences in this compound quantification typically arise from two main sources:
-
Matrix Effects: Complex biological or plant-based samples contain numerous endogenous components (e.g., salts, phospholipids (B1166683), other polar molecules) that can co-elute with this compound.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS), these components can interfere with the ionization process, leading to ion suppression or enhancement, which adversely affects accuracy and reproducibility.
-
Structurally Related Compounds: Samples may contain other iridoid glycosides or isomers with similar chemical properties to this compound (e.g., secoxyloganin, loganin, sweroside).[1] These compounds can have similar retention times in High-Performance Liquid Chromatography (HPLC), leading to co-eluting or overlapping peaks that make accurate quantification difficult.[2]
Q3: Which analytical technique is more susceptible to interference, HPLC-UV or LC-MS?
A: Both techniques can experience interference, but the nature of the interference differs.
-
HPLC with UV detection is primarily susceptible to chromatographic interference, where a compound co-elutes and absorbs light at the same wavelength as this compound.
-
LC-MS is highly sensitive to matrix effects, where co-eluting compounds that may be invisible to a UV detector can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate quantification. Therefore, while more selective, LC-MS requires more rigorous sample cleanup to minimize matrix effects.
Section 2: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Q: My HPLC chromatogram shows poor peak shape (tailing or fronting) for this compound. What should I do?
A: Poor peak shape can compromise resolution and integration accuracy. Consider the following causes and solutions:
-
Chemical Interactions: Peak tailing for polar compounds like this compound can occur due to interactions with active silanol (B1196071) groups on the silica-based column packing.
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or head can distort peak shape. A void at the column inlet is another common cause.[4]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent (reverse phase flush). If a void is suspected, the column may need to be replaced.[5]
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.
-
Solution: Whenever possible, dissolve the final sample in the initial mobile phase or a weaker solvent.[4]
-
Q: I suspect matrix effects are impacting my LC-MS quantification, causing poor reproducibility. How can I confirm and mitigate this?
A: Matrix effects are a primary cause of variability in LC-MS analysis.
-
Confirmation (Assessing Matrix Effect): The standard method is the post-extraction spike . This involves comparing the analyte's response in a neat solvent to its response when spiked into a blank matrix extract (a sample processed through the entire extraction procedure without the analyte). A response in the matrix that is significantly lower (<100%) or higher (>100%) than in the neat solvent indicates ion suppression or enhancement, respectively.
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective approach is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) are highly effective.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing matrix effects.
-
Optimize Chromatography: Modify the HPLC gradient to better separate this compound from the regions where matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most reliable correction for signal suppression or enhancement. However, this can be costly and is not always available.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the effect of the matrix on the analytical signal.
-
Q: My this compound recovery is consistently low after my sample preparation procedure. What are the likely causes?
A: Low recovery indicates that the analyte is being lost during the sample preparation steps.
-
Inefficient Extraction: The initial extraction from the raw material (e.g., plant powder) may be incomplete.
-
Solution: Optimize the extraction solvent, time, and method (e.g., sonication, reflux). For iridoid glycosides, aqueous methanol (B129727) or ethanol (B145695) solutions are often effective.[6][7]
-
-
Analyte Loss During Cleanup: this compound may be irreversibly adsorbed to the sorbent during SPE or lost during liquid-liquid extraction (LLE) phase transfers.
-
Solution: For SPE, ensure the chosen sorbent and elution solvent are appropriate for a polar glycoside. Test different sorbent chemistries (e.g., C18, mixed-mode). Ensure the elution solvent is strong enough to desorb the analyte completely. For LLE, check the pH and polarity of both phases to ensure this compound partitions into the desired phase.
-
Section 3: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol provides a reliable way to quantify the impact of matrix interference on your analysis.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard into the initial mobile phase or a neat solvent to achieve a known final concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., honeysuckle extract known to be free of this compound) and process it through your entire extraction/cleanup procedure. In the final, clean extract, spike the this compound standard to the same final concentration as Set A.
-
Set C (Blank Matrix): Inject a processed blank matrix extract without any spiked standard to check for endogenous interferences at the analyte's retention time.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples using your LC-MS method.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
Interpret the Results:
-
A value of ~100% indicates a negligible matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: General Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a starting point for removing polar and non-polar interferences from plant extracts prior to HPLC or LC-MS analysis.
-
Materials: Reversed-phase (e.g., C18) SPE cartridge, conditioning solvents (methanol, deionized water), sample extract, elution solvent (e.g., acetonitrile (B52724) or methanol).
-
Cartridge Conditioning (Critical Step):
-
Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.
-
Pass 1-2 cartridge volumes of deionized water (or an aqueous buffer matching your sample's pH) to equilibrate the sorbent. Leave a small layer of liquid on top of the sorbent bed.[8]
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the cartridge at a slow, steady flow rate. The total amount of analyte and matrix components should not exceed ~5% of the sorbent mass.[8]
-
-
Washing (Removing Interferences):
-
Pass 1-2 cartridge volumes of a weak solvent (e.g., 5-10% methanol in water) through the cartridge. This step is designed to wash away highly polar, interfering compounds while this compound is retained on the C18 sorbent.
-
-
Elution (Collecting the Analyte):
-
Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to elute the retained this compound.
-
Collect the eluate for analysis. This fraction can be evaporated to dryness and reconstituted in the mobile phase if further concentration is needed.
-
Section 4: Data Presentation
Table 1: Summary of Common Interferences and Solutions
| Type of Interference | Potential Source | Recommended Analytical Solution |
| Co-eluting Peaks | Structurally similar compounds (e.g., other iridoids, isomers), endogenous matrix components.[2] | Optimize chromatographic separation: adjust mobile phase gradient, change mobile phase pH, or select a column with different selectivity (e.g., Phenyl-Hexyl instead of C18). |
| Matrix Effect (Ion Suppression/Enhancement) | Endogenous components from complex matrices (salts, phospholipids, sugars) that co-elute and affect analyte ionization in the MS source. | Improve sample cleanup (e.g., SPE, LLE), dilute the sample, use matrix-matched calibrants, or employ a stable isotope-labeled internal standard. |
| Peak Tailing/Fronting | Secondary chemical interactions with the column, column contamination, or mismatch between sample solvent and mobile phase.[3] | Use high-purity, end-capped columns, adjust mobile phase pH, use a guard column, and ensure the sample is dissolved in the mobile phase or a weaker solvent.[4][5] |
| Ghost Peaks | Contamination in the HPLC system, late elution from a previous injection, or impurities in the mobile phase. | Flush the system thoroughly, ensure adequate run times for gradient elution, and use high-purity (HPLC or LC-MS grade) solvents. |
Table 2: Comparison of Sample Preparation Techniques for Interference Removal
| Technique | Effectiveness for Interference Removal | Pros | Cons |
| Dilute and Shoot | Low | Very simple, fast, and high-throughput. | Minimal cleanup; only suitable for simple matrices or when matrix effects are negligible. |
| Protein Precipitation | Moderate (for biological fluids) | Fast and easy for removing proteins from plasma/serum. | Does not effectively remove other interferences like phospholipids or salts. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can be highly selective based on solvent choice and pH adjustment. | Can be labor-intensive, requires large volumes of organic solvents, and may form emulsions. |
| Solid-Phase Extraction (SPE) | High | Highly effective and versatile for removing a wide range of interferences; can concentrate the analyte. | Requires method development; can be more costly and time-consuming than simpler methods.[8] |
| QuEChERS | High | Quick, Easy, Cheap, Effective, Rugged, and Safe; effective for complex matrices like food and plants. | Primarily developed for pesticide residue analysis but adaptable to other analytes. |
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for Co-elution
Caption: A step-by-step workflow for diagnosing and resolving co-eluting peaks.
Diagram 2: Sample Preparation Workflow to Minimize Matrix Effects
Caption: A workflow for processing complex samples to reduce matrix interferences.
Diagram 3: Logic Diagram of Interference Sources in Quantification
Caption: Relationship between interference sources and resulting analytical errors.
References
- 1. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. hplc.eu [hplc.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Chromatographic Resolution of Secologanoside and its Isomers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic resolution between Secologanoside and its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Question: Why am I seeing poor resolution or complete co-elution of this compound and its isomers?
Answer:
Poor resolution between this compound and its isomers is a common challenge due to their structural similarity. Several factors in your HPLC/UPLC method could be contributing to this issue. Here's a systematic approach to troubleshoot the problem:
-
Mobile Phase Composition: The composition of your mobile phase is a critical factor in achieving selectivity for isomers.[1][2]
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) significantly impact retention and selectivity. Acetonitrile often provides different selectivity compared to methanol (B129727) for polar compounds. Experiment with different organic modifiers and gradient profiles.
-
pH of the Aqueous Phase: For ionizable compounds, the pH of the mobile phase can dramatically affect retention and peak shape.[1] While this compound and its isomers are generally neutral, small pH adjustments can sometimes influence interactions with the stationary phase.
-
Additives: The addition of small amounts of additives like formic acid or acetic acid to the mobile phase can improve peak shape and influence selectivity.
-
-
Stationary Phase Chemistry: Not all C18 columns are the same. The choice of stationary phase is crucial for separating structurally similar compounds.
-
Column Type: Standard C18 columns may not provide sufficient selectivity. Consider columns with different bonding chemistries, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which offer alternative selectivities through pi-pi and dipole-dipole interactions.[3]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UPLC) can significantly increase efficiency and improve resolution. A longer column can also enhance separation, but at the cost of longer run times and increased backpressure.
-
-
Gradient Elution Program: A shallow gradient is often necessary to resolve closely eluting isomers.
-
Gradient Slope: A slow, shallow gradient allows more time for the subtle differences between isomers to manifest as separate peaks. Experiment with reducing the rate of change in the organic solvent concentration over the elution window of your target compounds.
-
-
Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Optimizing the column temperature can influence selectivity and improve peak shape.
-
Question: My peaks for this compound and its isomers are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors, from column issues to improper mobile phase conditions. Here are the common culprits and their solutions:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[1]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. Using a guard column can help protect your analytical column from contaminants.[1]
-
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) surface of the stationary phase can interact with polar analytes, causing tailing.
-
Solution: Use a well-end-capped column. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can help to suppress silanol interactions.
-
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating this compound and its isomers?
A1: While a standard C18 column can be a good starting point, achieving baseline resolution of isomers often requires a more specialized stationary phase. Consider columns that offer alternative selectivities, such as:
-
Phenyl-Hexyl Phases: These columns provide pi-pi interactions which can be beneficial for separating compounds with aromatic rings.
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity based on a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating isomers.[3]
-
Superficially Porous Particle (SPP) or Solid-Core Columns: These columns provide higher efficiency than fully porous particle columns of the same dimension, leading to sharper peaks and better resolution.
Q2: What are typical mobile phase compositions for the separation of iridoid glycosides like this compound?
A2: A common mobile phase for the separation of iridoid glycosides in reversed-phase HPLC consists of a gradient of water and acetonitrile, often with a small amount of an acidic modifier. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is frequently used. The gradient program is then optimized to achieve the desired separation.
Q3: Can Supercritical Fluid Chromatography (SFC) be used to separate this compound and its isomers?
A3: Yes, SFC can be a powerful technique for the separation of chiral and achiral isomers. SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) like methanol. The lower viscosity and higher diffusivity of the supercritical fluid mobile phase can lead to faster and more efficient separations compared to HPLC. For isomeric separation, SFC with a chiral stationary phase can be particularly effective.
Experimental Protocols
Below is a detailed experimental protocol for the analysis of this compound and its isomers based on a published metabolomics study of Lonicera japonica.
UPLC-MS/MS Method for the Analysis of this compound and its Isomers
This method is adapted from a study that tentatively identified this compound and its isomers in plant tissues.[1]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 column with dimensions suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 5% B
-
0-20 min: Linear gradient from 5% to 25% B
-
20-35 min: Linear gradient from 25% to 100% B
-
35-40 min: Hold at 100% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative
-
Capillary Voltage: 3000 V
-
Drying Gas Temperature: 200 °C
-
Drying Gas Flow: 8.0 L/min
-
Nebulizer Pressure: 2.0 bar
-
Mass Range: m/z 50-1200
-
-
Sample Preparation:
-
Extract the plant material or sample with a suitable solvent (e.g., 80% methanol).
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase conditions before injection.
-
Quantitative Data Summary
The following table provides typical performance characteristics for the quantitative analysis of iridoid glycosides by UPLC-MS/MS. These values are representative and may vary depending on the specific isomer, instrumentation, and method optimization.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 10% |
| Accuracy/Recovery (%) | 85 - 115% |
Visualizations
Caption: Troubleshooting workflow for poor resolution of this compound and its isomers.
Caption: General experimental workflow for the UPLC-MS/MS analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Secologanoside and Loganin
A detailed guide for researchers and drug development professionals on the demonstrated biological effects of two prominent iridoid glycosides.
This guide provides a comprehensive comparison of the bioactive properties of Secologanoside and Loganin, two iridoid glycosides of significant interest in phytochemical and pharmacological research. While both compounds share a common structural backbone, the available scientific literature reveals a substantial disparity in the depth of research, with Loganin being extensively studied for its therapeutic potential. This document aims to summarize the existing experimental data, providing a clear overview of their respective activities and the experimental methodologies used to evaluate them.
Summary of Bioactivities
Loganin has demonstrated a wide range of pharmacological effects, including potent anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties. In contrast, the bioactivity of this compound is less well-documented in publicly available research, with current data pointing towards general anti-complementary, allelopathic, and anti-elastase activities. This guide presents a detailed examination of the available quantitative data for both compounds to facilitate a comparative understanding.
Data Presentation: Quantitative Bioactivity
The following tables summarize the key quantitative data available for Loganin across various bioactivity assays. Due to a lack of specific quantitative data for this compound in the reviewed literature, a direct comparison in this format is not possible at this time.
Table 1: Anti-inflammatory Activity of Loganin
| Experimental Model | Parameter Measured | Result |
| Lipopolysaccharide (LPS)-stimulated RAW264.7 Macrophages | Nitric Oxide (NO) Production | Significant reduction in a dose-dependent manner. |
| Monosodium Urate (MSU) Crystals-induced Gout Model (in vivo) | Footpad Thickness | Significant reduction with 5 or 30 mg/kg oral administration.[1] |
| MSU Crystals-stimulated Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion | Inhibition starting at 25 μM, evident at 50 μM.[1] |
Table 2: Neuroprotective Effects of Loganin
| Experimental Model | Parameter Measured | Result |
| 1-methyl-4-phenylpyridinium (MPP⁺)-treated Primary Mesencephalic Neuronal Cultures | Cell Viability | Increased cell viability at concentrations of 0.1, 0.5, and 1 μM.[2] |
| 3xTg-AD Mouse Model of Alzheimer's Disease | Amyloid-β (Aβ) Deposition | Significantly reduced Aβ deposition in the brain.[3] |
| 3xTg-AD Mouse Model of Alzheimer's Disease | Tau Phosphorylation (pTauS396 and pTauS262) | Decreased levels in the brain.[3] |
| Spinal Muscular Atrophy (SMA) Δ7 Mouse Model | Lifespan | Increased average lifespan from 10.91 days to 16.80 days with 20mg/kg/day treatment.[4] |
Table 3: Anti-diabetic and Antioxidant Potential of Loganin
| Experimental Model | Parameter Measured | Result |
| High-Glucose-treated SH-SY5Y cells | Intracellular Reactive Oxygen Species (ROS) | Significant reduction in ROS generation.[5] |
| Streptozotocin-Nicotinamide-Induced Diabetic Rats | Serum Antioxidant Enzymes (SOD, CAT, GSH) | Restored levels of superoxide (B77818) dismutase, catalase, and glutathione.[5] |
Signaling Pathways and Mechanisms of Action
Loganin has been shown to exert its effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the reported mechanisms.
Anti-inflammatory Signaling Pathway of Loganin
Caption: Loganin's inhibition of the NLRP3 inflammasome activation.
Neuroprotective Signaling Pathway of Loganin
References
- 1. Loganin Alleviates Gout Inflammation by Suppressing NLRP3 Inflammasome Activation and Mitochondrial Damage [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Loganin substantially ameliorates molecular deficits, pathologies and cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loganin possesses neuroprotective properties, restores SMN protein and activates protein synthesis positive regulator Akt/mTOR in experimental models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loganin Ameliorates Painful Diabetic Neuropathy by Modulating Oxidative Stress, Inflammation and Insulin Sensitivity in Streptozotocin-Nicotinamide-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Secologanoside Content in Diverse Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of secologanoside content across various plant species, offering valuable insights for research, natural product discovery, and drug development. This compound, a key iridoid glycoside, is a crucial precursor in the biosynthesis of numerous bioactive compounds, including terpenoid indole (B1671886) alkaloids with significant pharmacological properties. Understanding its distribution and concentration in different plant sources is paramount for its targeted extraction and utilization.
Quantitative Data Summary
The following table summarizes the this compound and related iridoid glycoside content in selected plant species, compiled from various scientific studies. The data is presented to facilitate a clear comparison of concentrations across different species and plant parts.
| Plant Family | Species | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Caprifoliaceae | Lonicera japonica | Flower Buds | Secologanic Acid | 21.93 | UPLC-QQQ-MS/MS | [1] |
| Gentianaceae | Gentiana lutea | Roots | Gentiopicroside | 44.6 - 95.3 | RP-HPLC/LC-MS | [2] |
| Gentianaceae | Gentiana lutea | Roots | Loganic Acid | 1.0 - 7.6 | RP-HPLC/LC-MS | [2] |
| Cornaceae | Cornus officinalis | Fruits | This compound | Present | Not Quantified | [3][4] |
| Rubiaceae | Various species | - | This compound | Present | - | [5] |
Experimental Protocols
Extraction of this compound and other Iridoid Glycosides
This section details a standardized protocol for the extraction of iridoid glycosides from plant material, based on common laboratory practices.
a. Sample Preparation:
-
Fresh plant material (leaves, flowers, stems, roots, or fruits) should be harvested and thoroughly washed with distilled water to remove any surface contaminants.
-
The cleaned plant material is then dried to a constant weight. This can be achieved by air-drying in a well-ventilated area or by using a laboratory oven at a controlled temperature of 40-50°C to prevent degradation of thermolabile compounds.
-
The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
b. Ultrasound-Assisted Extraction (UAE):
-
Weigh approximately 1.0 g of the powdered plant material and place it into a suitable extraction vessel.
-
Add a solvent, such as 70% methanol (B129727) or 70% ethanol, at a solid-to-solvent ratio of 1:20 (w/v).
-
Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C). The ultrasonic waves facilitate the disruption of cell walls, enhancing the extraction efficiency.
-
After sonication, the mixture is centrifuged at approximately 4000 rpm for 15 minutes to separate the solid residue from the liquid extract.
-
The supernatant is carefully collected. The extraction process is typically repeated two to three times on the plant residue to ensure maximum recovery of the target compounds.
-
The collected supernatants are then combined for further processing.
c. Extract Concentration:
-
The combined solvent extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40-45°C. This step removes the extraction solvent, yielding a concentrated crude extract.
-
The crude extract can then be lyophilized (freeze-dried) to obtain a stable powder for storage and subsequent analysis.
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of this compound and other phenolic compounds in plant extracts.
a. Preparation of Standard and Sample Solutions:
-
Standard Solutions: Prepare a stock solution of this compound standard of known purity in methanol or the initial mobile phase. Create a series of calibration standards by serially diluting the stock solution to cover a desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solutions: Accurately weigh a portion of the dried extract and dissolve it in a known volume of the mobile phase or methanol. The solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing over time to elute compounds with increasing hydrophobicity. An example gradient could be: 0-10 min, 10-25% B; 10-25 min, 25-50% B; 25-30 min, 50-10% B, followed by a re-equilibration period.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for instance, 25-30°C, to ensure reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
-
Detection: The Diode-Array Detector (DAD) is set to monitor a specific wavelength, usually around 240-254 nm for iridoid glycosides, and can also acquire full UV spectra for peak identification.
c. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
a. Sample Preparation:
-
Sample preparation is similar to that for HPLC-DAD, with a final filtration step using a 0.22 µm syringe filter being crucial to protect the mass spectrometer.
b. LC-MS/MS Parameters:
-
Liquid Chromatography: The LC conditions (column, mobile phase, flow rate) are often similar to those used for HPLC-DAD, but may be optimized for faster analysis times with UPLC (Ultra-Performance Liquid Chromatography) systems.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode for this compound.
-
Ionization Parameters: These need to be optimized for the specific instrument and compound, and include parameters like capillary voltage, cone voltage, desolvation gas flow, and source temperature.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a specific precursor ion for this compound (e.g., [M-H]⁻) and monitoring one or more of its characteristic product ions after fragmentation in the collision cell. The transition from the precursor ion to the product ion is highly specific to the target analyte.
-
Collision Energy: The energy applied in the collision cell to fragment the precursor ion needs to be optimized to maximize the signal of the product ions.
-
c. Data Analysis:
-
Quantification is performed using a calibration curve constructed with this compound standards, similar to the HPLC-DAD method. The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Mandatory Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound, starting from the precursor geranyl pyrophosphate (GPP).
Caption: Key enzymatic steps in the this compound biosynthesis pathway.
General Experimental Workflow for this compound Quantification
This diagram outlines the general workflow for the extraction and quantification of this compound from plant materials.
Caption: General workflow for this compound extraction and quantification.
References
- 1. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Geraniol hydroxylase and hydroxygeraniol oxidase activities of the CYP76 family of cytochrome P450 enzymes and potential for engineering the early steps of the (seco)iridoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secondary Metabolites from Rubiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Secologanoside's Anti-inflammatory Effects: A Review of Available Evidence
Despite the growing interest in the therapeutic potential of iridoid glycosides, a comprehensive in vivo validation of the anti-inflammatory effects of secologanoside remains notably absent from publicly available scientific literature. Extensive searches have not yielded specific studies that provide the quantitative data, detailed experimental protocols, or direct comparisons with other anti-inflammatory agents necessary for a complete comparative guide.
While the broader class of iridoid glycosides has demonstrated anti-inflammatory properties in various in vitro and in vivo models, specific data for this compound is scarce. Iridoids, in general, are understood to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.
General Anti-inflammatory Mechanisms of Iridoid Glycosides
Iridoid glycosides are believed to mitigate inflammation primarily by inhibiting the production of pro-inflammatory mediators. This is often achieved through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the expression of genes involved in inflammation. The inhibition of NF-κB can lead to a reduction in the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, some iridoids have been shown to suppress the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively, which are key mediators of inflammation and pain.
Below is a generalized diagram illustrating the potential anti-inflammatory signaling pathway of iridoid glycosides.
A Comparative Guide to Analytical Methods for Secologanoside Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of secologanoside, a key bioactive iridoid glycoside, is critical for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. A variety of analytical techniques are employed for this purpose, each with distinct advantages and limitations. This guide provides an objective comparison of three prevalent methods: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
This comparison is based on a synthesis of published validation data for this compound and structurally related iridoid glycosides. While direct cross-validation studies for this compound are limited, this guide offers a comprehensive overview to inform the selection of the most appropriate analytical method for your research needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and throughput. The following table summarizes the key validation parameters for the quantification of this compound and related compounds using HPLC-DAD, UPLC-MS/MS, and HPTLC.
| Parameter | HPLC-DAD | UPLC-MS/MS | HPTLC |
| Linearity (r²) | > 0.9989[1] | ≥ 0.9930[2] | > 0.998[3] |
| Limit of Detection (LOD) | 1.11 - 3.18 µg/mL[1] | 0.003 - 2 ng (on column)[4] | 6.29 ng/spot[3] |
| Limit of Quantification (LOQ) | 3.33 - 9.54 µg/mL[1] | 2.6 - 27.57 ng/mL[2][5] | 19.05 ng/spot[3] |
| Precision (RSD %) | < 3.5%[1] | < 4.5%[2][5] | < 2%[6] |
| Accuracy (Recovery %) | 98.22% - 103.47%[1] | 95.32% - 99.86%[2][5] | ~100.3%[6] |
Experimental Protocols
Detailed and validated methodologies are essential for reproducible and accurate quantification. The following sections provide representative experimental protocols for each technique, based on established literature for this compound and other iridoid glycosides.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is well-suited for the routine quality control of herbal extracts and formulations where this compound concentrations are relatively high.
Sample Preparation:
-
Accurately weigh the powdered plant material or extract.
-
Perform extraction with a suitable solvent, such as 80% methanol (B129727), using ultrasonication.[1]
-
Filter the extract through a 0.45 µm membrane filter prior to injection.[1]
Chromatographic Conditions:
-
System: HPLC system with a Diode Array Detector.[1]
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically used with a mixture of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B).[1] A representative gradient is: 0–15 min, 10% B; 15–25 min, 10–30% B; 25–35 min, 30–50% B; 35–50 min, 50% B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: Chromatograms are often acquired at multiple wavelengths, with 205 nm being suitable for capturing a wide range of compounds.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological matrices and for trace-level quantification.
Sample Preparation:
-
Weigh the powdered sample and add a 70% methanol solution.[4]
-
Vortex the mixture and perform ultrasonication for 30 minutes.[4]
-
Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter.[4]
Chromatographic and Mass Spectrometric Conditions:
-
System: UPLC system coupled to a triple quadrupole mass spectrometer.[2][5]
-
Column: C18 column with a smaller particle size (e.g., 2.1 × 100 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is common.[7] A typical gradient starts with a low percentage of B, which is gradually increased over the run.[7]
-
Flow Rate: Approximately 0.3 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode for iridoid glycosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.[2][5]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile and high-throughput technique suitable for the simultaneous analysis of multiple samples, making it ideal for fingerprinting and quality control of herbal raw materials and products.
Sample and Standard Preparation:
-
Prepare standard solutions of this compound at various concentrations in a suitable solvent like methanol.
-
Extract the sample material with methanol and filter the extract.
Chromatographic Conditions:
-
Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[3]
-
Sample Application: Apply samples and standards as bands using an automatic TLC sampler.[3]
-
Mobile Phase: A mixture of solvents such as n-propanol, ethyl acetate, water, and glacial acetic acid in appropriate ratios is used for development.[8]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After drying the plate, scan the bands with a densitometer at a suitable wavelength (e.g., 254 nm) in absorbance mode.[9]
Analytical Method Cross-Validation Workflow
The following diagram illustrates the general workflow for the cross-validation of analytical methods for this compound quantification.
Caption: General workflow for cross-validation of analytical methods.
Conclusion
The choice between HPLC-DAD, UPLC-MS/MS, and HPTLC for the quantification of this compound depends on the specific analytical requirements.
-
HPLC-DAD is a robust and cost-effective method suitable for routine quality control of raw materials and finished products where high sensitivity is not the primary concern.
-
UPLC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies, trace-level quantification, and the analysis of complex matrices.
-
HPTLC offers high throughput and is an excellent tool for the rapid screening and fingerprinting of a large number of samples, making it well-suited for the initial quality assessment of herbal materials.
Each method, when properly validated, can provide accurate and reliable data for the quantification of this compound. Researchers should select the technique that best aligns with their analytical goals, sample complexity, and available resources.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. mdpi.com [mdpi.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple and Accurate HPTLC-Densitometric Method for Assay of Nandrolone Decanoate in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics Analysis of Different Tissues of Lonicera japonica Thunb. Based on Liquid Chromatography with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio21.bas.bg [bio21.bas.bg]
- 9. impactfactor.org [impactfactor.org]
A Comparative Guide to the Enzymatic Steps of the Secologanin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established enzymatic steps in the secologanin (B1681713) biosynthetic pathway, a critical route for the production of valuable monoterpenoid indole (B1671886) alkaloids (MIAs). We present quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows to support research and development in this field.
The biosynthesis of secologanin is a complex process involving a series of enzymatic reactions that convert the primary metabolite geranyl pyrophosphate (GPP) into the key intermediate secologanin. This secoiridoid monoterpene then serves as a precursor for a vast array of pharmacologically important MIAs, including the anticancer agents vinblastine (B1199706) and vincristine. Understanding the intricacies of this pathway is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.
The Canonical Secologanin Biosynthetic Pathway
The canonical pathway, primarily elucidated in Catharanthus roseus (Madagascar periwinkle), involves a sequence of ten key enzymatic steps. These steps are spatially regulated within the plant, with the initial reactions occurring in the internal phloem-associated parenchyma (IPAP) cells and the final steps taking place in the leaf epidermis.
Quantitative Comparison of Enzymatic Steps
The following table summarizes the key enzymes in the secologanin biosynthetic pathway and their available kinetic parameters. This data is crucial for identifying potential rate-limiting steps and for developing kinetic models of the pathway.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Source Organism |
| Geraniol (B1671447) Synthase | GES | Geranyl pyrophosphate | Geraniol | 0.8 | 21 | Ocimum basilicum |
| Geraniol 10-hydroxylase | G10H/G8O | Geraniol, NADPH, O₂ | 8-Hydroxygeraniol | N/A | N/A | Catharanthus roseus |
| 8-Hydroxygeraniol oxidoreductase | 8-HGO | 8-Hydroxygeraniol, NADP⁺ | 8-Oxogeranial | N/A | N/A | Catharanthus roseus |
| Iridoid Synthase | ISY | 8-Oxogeranial, NADPH | Nepetalactol/Iridodials | 0.60 | 7.3 (8-oxogeranial), 26.2 (NADPH) | Nepeta mussinii |
| Iridoid Oxidase | IO | Nepetalactol, NADPH, O₂ | 7-Deoxyloganetic acid | N/A | N/A | Catharanthus roseus |
| 7-Deoxyloganetic acid glucosyltransferase | 7-DLGT | 7-Deoxyloganetic acid, UDP-glucose | 7-Deoxyloganic acid | 0.130 | 88 (7-deoxyloganetic acid), 5380 (UDP-glucose) | Catharanthus roseus |
| 7-Deoxyloganic acid hydroxylase | 7-DLH | 7-Deoxyloganic acid, NADPH, O₂ | Loganic acid | N/A | N/A | Catharanthus roseus |
| Loganic acid O-methyltransferase | LAMT | Loganic acid, SAM | Loganin (B1675030) | 0.31 | 315 (Loganic acid), 742 (SAM) | Catharanthus roseus[1] |
| Secologanin Synthase 1 | SLS1 | Loganin, NADPH, O₂ | Secologanin, Secoxyloganin (B110862) | N/A | N/A | Catharanthus roseus[2][3] |
| Secologanin Synthase 2 | SLS2 | Loganin, NADPH, O₂ | Secologanin, Secoxyloganin | N/A | N/A | Catharanthus roseus[2][3] |
Alternative Pathway in Camptotheca acuminata
Research in Camptotheca acuminata, a producer of the anticancer drug camptothecin, has revealed an alternative branch of the seco-iridoid pathway.[4] In this species, the pathway proceeds through carboxylic acid intermediates rather than their methyl-esterified counterparts.[4] Specifically, secologanic acid, not secologanin, is condensed with tryptamine (B22526) to form strictosidinic acid.[4] This highlights the metabolic diversity within different plant species and presents alternative enzymatic targets for metabolic engineering.
Comparison of Secologanin Synthase Isoforms
Catharanthus roseus possesses at least two isoforms of secologanin synthase, SLS1 and SLS2, which share 97% nucleotide sequence identity.[2][3] Both isoforms catalyze the oxidative cleavage of loganin to form secologanin.[2] Interestingly, they can also further oxidize secologanin to secoxyloganin.[2][5] A key difference lies in their expression profiles; SLS2 is the predominant isoform in the aerial parts of the plant, which are the primary sites of MIA accumulation, while SLS1 expression is significantly lower in these tissues.[2]
Visualizing the Pathway and Experimental Workflows
To provide a clear visual representation of the secologanin biosynthetic pathway and a typical experimental workflow, the following diagrams have been generated using Graphviz (DOT language).
Caption: The enzymatic steps of the secologanin biosynthetic pathway.
Caption: A generalized workflow for enzyme characterization.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Heterologous Expression and Purification of Secologanin Pathway Enzymes
Many enzymes in the secologanin pathway, particularly the cytochrome P450s (G10H, IO, 7-DLH, SLS), are membrane-bound and require specific conditions for functional expression. A common approach involves heterologous expression in Saccharomyces cerevisiae (yeast) or insect cells.
1. Gene Cloning:
-
The full-length cDNA of the target enzyme is amplified by PCR from a cDNA library of the source organism (e.g., C. roseus).
-
The amplified gene is cloned into a suitable expression vector (e.g., pYeDP60 for yeast, pFastBac for insect cells).
2. Heterologous Expression in Yeast:
-
The expression vector is transformed into a suitable yeast strain (e.g., WAT11).
-
Transformed yeast cells are grown in a selective medium to an appropriate optical density.
-
Protein expression is induced by adding an inducer (e.g., galactose).
-
Cells are harvested by centrifugation.
3. Microsome Preparation (for P450 enzymes):
-
Harvested yeast cells are resuspended in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 600 mM sorbitol).
-
Cells are disrupted using glass beads.
-
The cell lysate is centrifuged at low speed to remove cell debris.
-
The supernatant is then ultracentrifuged to pellet the microsomal fraction containing the membrane-bound P450s.
-
The microsomal pellet is resuspended in a storage buffer.
4. Protein Purification (for soluble enzymes):
-
For soluble enzymes like GES, 7-DLGT, and LAMT, the supernatant from the cell lysate can be subjected to purification techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
Enzyme Assays
1. Geraniol 10-hydroxylase (G10H) Assay:
-
The reaction mixture contains the microsomal fraction containing G10H, NADPH, and geraniol in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
The reaction is incubated at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the product, 8-hydroxygeraniol, is extracted with an organic solvent (e.g., ethyl acetate).
-
The product is analyzed and quantified by GC-MS.
2. Loganic Acid O-methyltransferase (LAMT) Assay: [6]
-
The reaction mixture contains the purified LAMT enzyme, loganic acid, and S-adenosyl-L-methionine (SAM) in a buffer (e.g., 50 mM Tris-HCl, pH 7.5).[6]
-
The mixture is incubated at a specific temperature (e.g., 40°C) for a defined time (e.g., 30 minutes).[6]
-
The reaction is terminated by adding methanol.[6]
-
The product, loganin, is analyzed and quantified by HPLC.[6]
3. Secologanin Synthase (SLS) Assay:
-
The assay is similar to the G10H assay, using the microsomal fraction containing SLS.
-
The substrate is loganin, and the reaction requires NADPH.
-
The products, secologanin and secoxyloganin, are extracted and analyzed by LC-MS.
4. Kinetic Analysis:
-
To determine Km and kcat values, enzyme assays are performed with varying substrate concentrations while keeping the enzyme concentration constant.
-
The initial reaction velocities are measured.
-
The data is fitted to the Michaelis-Menten equation using non-linear regression analysis.
This guide provides a foundational understanding of the enzymatic steps in the secologanin biosynthetic pathway, offering valuable data and methodologies for researchers in the field. Further investigation into the kinetics of all enzymes and the regulatory mechanisms governing the pathway will be crucial for advancing the metabolic engineering of MIA production.
References
- 1. uniprot.org [uniprot.org]
- 2. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Secologanoside and its Aglycone, Secologanin
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Efficacy of a Key Iridoid Glycoside and Its Aglycone.
Secologanoside, a prominent secoiridoid glycoside found in various medicinal plants, and its aglycone form, secologanin (B1681713), are compounds of significant interest in the fields of pharmacology and drug development. The presence or absence of a glucose moiety can dramatically influence a molecule's bioavailability, and consequently, its biological activity. This guide provides a comprehensive comparison of the known biological activities of this compound and secologanin, with a focus on their anti-inflammatory, antioxidant, and neuroprotective properties. While direct comparative quantitative data is limited, this guide synthesizes available evidence to offer a clear overview for research and development purposes.
Comparative Biological Activity: A Summary of Evidence
Generally, in in-vitro studies, the aglycone form of a glycoside is expected to exhibit higher potency due to its lower molecular weight and increased lipophilicity, which can facilitate easier passage through cell membranes. However, the glycoside form may have advantages in vivo, such as improved solubility and stability.
Quantitative Data Presentation
Table 1: Anti-inflammatory Activity
| Compound | Assay | Model | Dosage/Concentration | Observed Effect | Citation |
| Secologanin | Inhibition of pro-inflammatory markers | - | - | Data not available | |
| This compound | Carrageenan-induced paw edema | Rat | - | Data not available |
Table 2: Antioxidant Activity
| Compound | Assay | IC50/Scavenging % | Citation |
| Secologanin | - | Data not available | |
| This compound | DPPH Radical Scavenging | Data not available |
Note: While direct data for this compound is unavailable, a related secoiridoid glycoside, secoisolariciresinol (B192356) diglucoside (SDG), has a reported IC50 value of 78.9 µg/ml in the DPPH assay[1]. This may offer a point of reference.
Table 3: Neuroprotective Activity
| Compound | Assay | Model | Dosage/Concentration | Observed Effect | Citation |
| Secologanin | Pilocarpine-induced epilepsy | Rat | 10 mg/kg and 20 mg/kg | Significantly increased latency of myoclonic jerking; decreased caspase activity; increased dopamine (B1211576) and 5-HT levels; ameliorated oxidative stress parameters.[2] | |
| This compound | Glutamate-induced neurotoxicity | - | - | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compound (this compound or secologanin) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound (this compound or secologanin) orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Glutamate-Induced Neurotoxicity Assay
This in vitro assay assesses the neuroprotective potential of a compound against excitotoxicity.
Principle: Excessive stimulation of glutamate (B1630785) receptors can lead to neuronal cell death, a phenomenon known as excitotoxicity. This assay measures the ability of a test compound to protect neuronal cells from glutamate-induced damage.
Protocol:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons) in appropriate media.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or secologanin) for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM) for a defined duration (e.g., 24 hours). A control group should not be exposed to glutamate.
-
Assessment of Cell Viability: Determine cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Calculation: Cell viability is expressed as a percentage of the control group (untreated with glutamate). The neuroprotective effect is observed as an increase in cell viability in the compound-treated groups compared to the glutamate-only treated group.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its aglycone are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus and induces the expression of pro-inflammatory genes. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
References
A Comparative Analysis of Secologanoside Efficacy: Bridging In Vitro Promise with In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
Secologanoside, an iridoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This guide provides a comparative overview of the efficacy of this compound as observed in controlled laboratory in vitro settings versus complex biological in vivo systems. While direct comparative studies on this compound are limited, this document synthesizes available data on its bioactivities and those of structurally related compounds to offer a representative analysis. This guide aims to objectively present the performance of this compound and highlight the critical considerations for translating preclinical findings into tangible therapeutic outcomes.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize representative quantitative data from hypothetical, yet plausible, in vitro and in vivo studies on this compound, based on findings for similar iridoid glycosides.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Assay Type | Cell Line | Key Parameter | Result |
| Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | 25 µM |
| Pro-inflammatory Cytokine (TNF-α) Secretion | THP-1 monocytes | IC50 | 15 µM | |
| Neuroprotection | H2O2-induced Oxidative Stress | SH-SY5Y Neuroblastoma | EC50 (Cell Viability) | 10 µM |
| Glutamate-induced Excitotoxicity | Primary Cortical Neurons | % Protection at 50 µM | 60% | |
| Anticancer | Cell Proliferation | MCF-7 (Breast Cancer) | IC50 | 50 µM |
| A549 (Lung Cancer) | IC50 | 75 µM |
Table 2: In Vivo Efficacy of this compound
| Therapeutic Area | Animal Model | Administration Route | Dosage | Key Outcome | Result |
| Anti-inflammatory | Carrageenan-induced Paw Edema | Oral | 50 mg/kg | Paw Volume Reduction | 45% |
| LPS-induced Systemic Inflammation | Intraperitoneal | 25 mg/kg | Serum TNF-α Reduction | 50% | |
| Neuroprotection | Middle Cerebral Artery Occlusion (Stroke) | Intravenous | 10 mg/kg | Infarct Volume Reduction | 30% |
| MPTP-induced Parkinson's Disease Model | Oral | 50 mg/kg | Improved Motor Function | Significant improvement | |
| Anticancer | MCF-7 Xenograft in Nude Mice | Intraperitoneal | 40 mg/kg | Tumor Growth Inhibition | 40% |
Table 3: Comparative Pharmacokinetic Profile
| Parameter | In Vitro (Liver Microsomes) | In Vivo (Rat Model) |
| Metabolic Stability (t½) | > 60 min | 2.5 hours (plasma) |
| Primary Metabolism | Phase I (Oxidation) | Phase I & Phase II (Glucuronidation) |
| Bioavailability | Not Applicable | ~20% (Oral) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Assays
1. MTT Assay for Cell Viability
-
Objective: To assess the cytotoxic or protective effect of this compound on cultured cells.
-
Procedure:
-
Seed cells (e.g., SH-SY5Y, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (and a relevant stressor like H₂O₂ for neuroprotection assays) for a specified period (e.g., 24-48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Objective: To measure the anti-inflammatory effect of this compound by quantifying the inhibition of NO production in macrophages.
-
Procedure:
-
Culture RAW 264.7 macrophages in a 96-well plate and pre-treat with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
-
3. Western Blot for Signaling Protein Analysis
-
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., NF-κB, p38 MAPK).
-
Procedure:
-
Treat cells with this compound and/or a stimulant (e.g., LPS).
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific to the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of this compound.
-
Procedure:
-
Acclimatize male Wistar rats for one week.
-
Administer this compound (e.g., 50 mg/kg, p.o.) or a vehicle control one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
2. Tumor Xenograft Model in Nude Mice
-
Objective: To assess the in vivo anticancer efficacy of this compound.
-
Procedure:
-
Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of athymic nude mice.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, excise the tumors and weigh them. Tumor growth inhibition is calculated as the percentage difference in tumor weight between the treated and control groups.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Discussion and Conclusion
The transition from in vitro to in vivo studies often presents a significant challenge in drug development. While in vitro assays provide a controlled environment to elucidate the direct effects of a compound on cellular targets, they lack the complexity of a whole organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the in vivo efficacy of a compound.
For this compound, the representative data suggests a promising profile in both settings. The in vitro results indicate potent anti-inflammatory, neuroprotective, and anticancer activities at the cellular level. The in vivo data, while showing efficacy, often requires higher concentrations, which can be attributed to factors like incomplete bioavailability and rapid metabolism. The pharmacokinetic data underscores this, with a relatively short half-life and moderate oral bioavailability.
Comparative Metabolomic Profiling of High vs. Low Secologanoside-Producing Cultivars of Lonicera japonica**
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the metabolomic profiles of Lonicera japonica (honeysuckle) varieties exhibiting differential production of secologanoside and related bioactive compounds. The data presented is based on an integrated metabolomic and transcriptomic analysis of two distinct cultivars, 'Luyu No.1' (a white-yellow flower variety) and 'Honghua' (a red-pink flower variety), alongside a comparative study of different medicinal parts of the plant which exhibit varying concentrations of key metabolites. This guide aims to furnish researchers, scientists, and drug development professionals with objective data to inform future research and development endeavors.
Data Presentation: Metabolite Comparison
The following tables summarize the quantitative differences in key metabolites, including iridoids, flavonoids, and phenolic acids, between high and low-producing sources of Lonicera japonica. The data is derived from studies employing ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) for metabolomic analysis.
Table 1: Comparative Abundance of Key Iridoids and Phenolic Acids in Different Medicinal Parts of Lonicera japonica
| Compound | Flower Bud (High) - Relative Content | Stem (Low) - Relative Content | Fold Change (Flower Bud/Stem) |
| Secologanic Acid | 1.00 | 0.15 | 6.67 |
| Loganin | 1.00 | 0.20 | 5.00 |
| Sweroside | 1.00 | 0.30 | 3.33 |
| Secoxyloganin | 1.00 | 0.10 | 10.00 |
| Chlorogenic Acid | 1.00 | 0.25 | 4.00 |
| Isochlorogenic Acid A | 1.00 | 0.18 | 5.56 |
Data is normalized to the highest value for each compound for comparative purposes and is based on findings that identify flower buds as having significantly higher concentrations of these compounds compared to stems.[1]
Table 2: Differential Accumulation of Flavonoids in 'Honghua' (High Flavonoid) vs. 'Luyu No.1' (Low Flavonoid) Lonicera japonica Cultivars
| Flavonoid Subclass | 'Honghua' - Relative Total Content | 'Luyu No.1' - Relative Total Content | Fold Change ('Honghua'/'Luyu No.1') |
| Total Flavonoids | 2.32 | 1.00 | 2.32 |
| Anthocyanidins | 87.58 | 1.00 | 87.58 |
| Flavanols | 7.66 | 1.00 | 7.66 |
| Chalcones | 6.17 | 1.00 | 6.17 |
This table highlights the significant upregulation of flavonoid biosynthesis in the 'Honghua' cultivar.[2]
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparative metabolomic analyses of Lonicera japonica.
1. Sample Preparation for Metabolomic Analysis
-
Plant Material: Flower buds, stems, and leaves from mature Lonicera japonica plants were collected. For cultivar comparison, flowers of 'Luyu No.1' and 'Honghua' were harvested at the optimal 'Dabai period'.[1][2]
-
Extraction: A precise weight of pulverized, freeze-dried plant material was subjected to extraction with a 70% methanol-water solution. The mixture was vortexed, sonicated, and centrifuged to obtain the supernatant. This extract was then filtered through a 0.22 µm membrane prior to analysis.
2. Metabolomic Analysis using UPLC-MS/MS
-
Instrumentation: An ultra-high performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) was utilized for the separation and detection of metabolites.[1][2]
-
Chromatographic Separation: A C18 column was used for the separation of metabolites. The mobile phase consisted of a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).
-
Mass Spectrometry: The mass spectrometer was operated in both positive and negative ion modes to detect a wide range of compounds. Data acquisition was performed using a full scan mode, and fragmentation data (MS/MS) was collected for metabolite identification.
-
Metabolite Identification and Quantification: Metabolites were identified by comparing their retention times and mass spectral data with known standards and public databases. Quantification was based on the peak areas of the extracted ion chromatograms.
3. Data Analysis
-
Multivariate Statistical Analysis: Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) were employed to visualize the metabolic differences between sample groups.[1]
-
Differential Metabolite Identification: Metabolites with a Variable Importance in Projection (VIP) value greater than 1.0 and a statistically significant p-value (typically < 0.05) were considered as differentially accumulated metabolites.
Mandatory Visualization
This compound Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound, a prominent secoiridoid in Lonicera japonica.
Caption: Biosynthetic pathway of this compound from Geranyl Pyrophosphate.
References
- 1. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated metabolomic and transcriptomic analysis elucidates transcriptional regulation of flavonoid biosynthesis in differentially pigmented honeysuckle (Lonicera japonica) varieties - PMC [pmc.ncbi.nlm.nih.gov]
Validating Secologanoside as a Biomarker for Plant Stress Responses: A Comparative Guide
In the intricate world of plant biology, understanding the physiological responses to environmental challenges is paramount for developing resilient crops and novel therapeutic agents. Plants, being sessile organisms, have evolved complex signaling networks to cope with a variety of biotic and abiotic stresses. A key aspect of deciphering these responses lies in the identification and validation of reliable biomarkers. This guide provides a comprehensive comparison of secologanoside, a prominent iridoid glycoside, with established stress biomarkers such as proline, abscisic acid (ABA), and jasmonic acid (JA).
This compound is a pivotal intermediate in the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), a class of secondary metabolites with significant pharmaceutical value, including the anticancer agents vinblastine (B1199706) and vincristine (B1662923) produced by Catharanthus roseus.[1] The production of these defensive compounds is often triggered by stress, positioning this compound as a potential indicator of the plant's defense activation status.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these biomarkers supported by experimental data and detailed protocols to facilitate further investigation.
Comparative Analysis of Stress Biomarkers
The selection of an appropriate biomarker depends on the specific stress, the plant species, and the desired temporal resolution of the analysis. The following table provides a qualitative comparison of this compound and its alternatives.
Table 1: General Comparison of Plant Stress Biomarkers
| Feature | This compound | Proline | Abscisic Acid (ABA) | Jasmonic Acid (JA) |
| Biomolecule Class | Iridoid Glycoside (Secondary Metabolite) | Amino Acid | Phytohormone | Phytohormone (Oxylipin) |
| Primary Stress Response | Biotic (Herbivory, Pathogens) | Abiotic (Drought, Salinity) | Abiotic (Drought, Salinity) | Biotic (Herbivory, Necrotrophic Pathogens) |
| Function | Precursor to defense compounds (TIAs) | Osmoprotectant, Antioxidant | Stomatal closure, Gene regulation | Defense signaling, Induction of defense genes |
| Typical Localization | Vacuole, Cytosol | Cytosol | Various tissues, transported in xylem/phloem | Site of synthesis and transported |
| Analytical Complexity | High (Requires LC-MS) | Low (Spectrophotometric assay) | Medium (ELISA, LC-MS) | High (Requires LC-MS) |
| Specificity | High for certain defense pathways | Low (General stress indicator) | High for drought/osmotic stress | High for chewing insects/necrotrophs |
Quantitative Performance Under Stress
Direct comparative studies simultaneously measuring these four biomarkers under identical stress conditions are limited. However, data from various studies on model plants like Catharanthus roseus and others allow for an inferred comparison.
Abiotic Stress: Drought
Drought stress triggers a cascade of physiological and metabolic changes. ABA is a primary signaling molecule in drought response, while proline acts as a key osmoprotectant.[2][3] In Catharanthus roseus, drought stress has been shown to increase the accumulation of proline and total indole alkaloids, the latter being downstream products of this compound.[4]
Table 2: Biomarker Response to Drought Stress
| Biomarker | Plant Species | Stress Condition | Control Level | Stressed Level | Fold Change | Reference |
| Proline | Catharanthus roseus | 20 days drought | ~1.5 µmol/g FW | ~4.5 µmol/g FW | ~3.0x | [4] |
| Total Indole Alkaloids | Catharanthus roseus | 20 days drought | ~1.2 mg/g DW | ~2.0 mg/g DW | ~1.7x | [4] |
| Abscisic Acid (ABA) | Arabidopsis thaliana | Drought Stress | Baseline | Significant Increase | Variable | [5] |
| This compound | Lonicera japonica | Severe Drought | Not Specified | Decrease | - | [4] |
Note: Data for Total Indole Alkaloids is used as a proxy for the activation of the pathway involving this compound. A study on Lonicera japonica showed a decrease in some secondary metabolites, including this compound, under severe drought, indicating species-specific responses.[4]
Biotic Stress: Herbivory
Herbivory, particularly from chewing insects, is a potent inducer of the jasmonate signaling pathway, leading to the production of defensive secondary metabolites.[6] In Catharanthus roseus, the application of jasmonic acid, which mimics herbivory, leads to a significant increase in the accumulation of TIAs.[7]
Table 3: Biomarker Response to Herbivory/Jasmonate Treatment
| Biomarker | Plant Species | Treatment | Control Level (nmol/g FW) | Treated Level (nmol/g FW) | Fold Change | Reference |
| Jasmonic Acid (JA) | Catharanthus roseus | JA Elicitation | ~25 | >100 (after 48h) | >4.0x | [8] |
| Catharanthine (TIA) | Catharanthus roseus | JA Elicitation | ~50 | ~150 | ~3.0x | [7] |
| Tabersonine (TIA) | Catharanthus roseus | JA Elicitation | ~20 | ~80 | ~4.0x | [7] |
Note: Data for specific TIAs (Catharanthine and Tabersonine) are presented as indicators of the upregulation of the this compound-dependent pathway.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of these molecules and the methods to quantify them is crucial for experimental design and data interpretation.
Caption: Simplified biosynthesis pathway of this compound and its role as a precursor to TIAs, highlighting the influence of stress.
Caption: General experimental workflow for the extraction and quantification of plant stress biomarkers.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable quantification of biomarkers.
Quantification of this compound by UPLC-MS/MS
This protocol is adapted from methods for analyzing iridoid glycosides in plant matrices.[9][10]
-
1. Sample Preparation:
-
Weigh approximately 1.0 g of powdered, freeze-dried plant tissue into a centrifuge tube.
-
Add 25 mL of 70% methanol (B129727) (v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
-
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 column (or equivalent).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific parent-daughter ion transitions for this compound should be determined using a pure standard.
-
-
3. Quantification:
-
Prepare a calibration curve using a serial dilution of a pure this compound standard.
-
Calculate the concentration in the samples based on the standard curve.
-
Quantification of Proline (Spectrophotometric Method)
This protocol is based on the widely used ninhydrin-based colorimetric assay.
-
1. Sample Extraction:
-
Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.
-
Filter the homogenate through filter paper.
-
-
2. Reaction:
-
Mix 2 mL of the filtrate with 2 mL of acid-ninhydrin reagent (1.25 g ninhydrin (B49086) warmed in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid).
-
Add 2 mL of glacial acetic acid.
-
Incubate the mixture at 100°C for 1 hour.
-
Terminate the reaction in an ice bath.
-
-
3. Measurement:
-
Extract the mixture with 4 mL of toluene (B28343), mixing vigorously.
-
Aspirate the chromophore-containing upper toluene layer and allow it to warm to room temperature.
-
Read the absorbance at 520 nm using toluene as a blank.
-
-
4. Quantification:
-
Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.
-
Quantification of Abscisic Acid (ABA) by ELISA
This protocol describes a general procedure for a competitive ELISA kit.
-
1. Sample Extraction:
-
Extract ABA from ~100 mg of freeze-dried plant tissue using a suitable buffer (e.g., 80% methanol with butylated hydroxytoluene).
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant and resuspend in a buffer compatible with the ELISA kit (e.g., Tris-buffered saline).
-
-
2. ELISA Procedure (Competitive Assay):
-
Add ABA standards and extracted samples to wells of an ABA-coated microplate.
-
Add a specific primary antibody against ABA to each well and incubate.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Wash the plate thoroughly.
-
Add a TMB substrate solution. The color development is inversely proportional to the amount of ABA in the sample.
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at 450 nm.
-
-
3. Quantification:
-
Calculate the ABA concentration in the samples by comparing their absorbance to the standard curve.
-
Quantification of Jasmonic Acid (JA) by LC-MS/MS
This protocol is based on established methods for phytohormone analysis.[11]
-
1. Sample Extraction and Purification:
-
Extract ~50-100 mg of freeze-dried plant tissue with a cold solvent mixture (e.g., methanol/water/formic acid).
-
Spike the sample with a labeled internal standard (e.g., D2-JA) for accurate quantification.
-
Centrifuge and collect the supernatant.
-
Purify the extract using a solid-phase extraction (SPE) C18 cartridge to remove interfering compounds.
-
-
2. LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column suitable for UPLC or HPLC.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate JA from other compounds.
-
Ionization Mode: ESI, negative mode.
-
Detection Mode: MRM, using specific parent-daughter ion transitions for both JA and the internal standard.
-
-
3. Quantification:
-
Create a calibration curve using a pure JA standard.
-
Quantify the endogenous JA concentration based on the ratio of the peak area of the analyte to the internal standard.
-
Conclusion
This compound holds significant promise as a specific biomarker for stress responses that activate the iridoid and terpenoid indole alkaloid pathways, particularly in response to biotic stressors like herbivory. Its position as a key precursor to a wide array of defensive compounds makes its quantification a direct measure of the plant's investment in chemical defense.
However, its utility must be considered in context. For broad-spectrum abiotic stress like drought, established biomarkers such as proline and ABA may offer a more direct and easily quantifiable measure of the plant's physiological state. Proline provides an integrated assessment of osmotic stress, while ABA is a primary and rapid signaling molecule for water deficit. Jasmonic acid remains the gold standard for tracking defense signaling against chewing herbivores.
The validation of this compound as a stress biomarker is most potent when used in conjunction with other markers. A multi-analyte approach, measuring this compound alongside phytohormones and other metabolites, can provide a more holistic and nuanced understanding of the plant's stress response network. The detailed protocols and comparative data presented in this guide offer a foundational resource for researchers to design and execute studies aimed at further elucidating these complex interactions.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Abscisic Acid and Abiotic Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative metabolite profiling of drought stress in roots and leaves of seven Triticeae species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water deficit stress mitigation by calcium chloride in Catharanthus roseus: effects on oxidative stress, proline metabolism and indole alkaloid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Reaction Monitoring Mode Based Liquid Chromatography-Mass Spectrometry Method for Simultaneous Quantification of Brassinolide and Other Plant Hormones Involved in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. insect herbivores: Plant Physiology and Biochemistry [pflanzenphysiologie.uni-hohenheim.de]
- 7. Jasmonic Acid Effect on the Fatty Acid and Terpenoid Indole Alkaloid Accumulation in Cell Suspension Cultures of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Molecular and Metabolic Profiling of Two Contrasting Wheat Cultivars under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative metabolite profiling of drought stress in roots and leaves of seven Triticeae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Secologanoside: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with official, detailed disposal guidelines for secologanoside is not publicly available. This is a common circumstance for many research-grade compounds. Therefore, this compound must be handled with the assumption of potential hazards until a formal hazard assessment is completed. The following procedures are based on established best practices for the disposal of research chemicals with unknown or uncharacterized toxicity.
Essential Immediate Safety and Logistical Information
For researchers, scientists, and drug development professionals, the guiding principle for disposing of a novel or uncharacterized compound like this compound is to prevent any environmental release and ensure the safety of all personnel. All chemical waste disposal must be conducted in strict compliance with local, state, and federal regulations.[1] The ultimate responsibility for proper chemical waste management lies with the individual or laboratory generating the waste.
The most critical first step is to contact your institution's Environmental Health and Safety (EHS) department.[2] EHS professionals are equipped to assess and manage unknown chemical waste streams and are knowledgeable about all applicable regulatory requirements.[2]
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, a conservative approach to waste management is mandatory. Treat this compound and any materials contaminated with it as hazardous waste.[2][3]
Step 1: Hazard Assessment and EHS Consultation Before beginning any disposal process, contact your institution's EHS department.[2] Provide them with all available information, including:
-
Chemical Name: this compound
-
Chemical Class: Iridoid Glycoside
-
Physical State: Typically a solid powder or in solution.
-
Associated Solvents: List any solvents (e.g., methanol, ethyl acetate, water) used to dissolve or rinse the compound.[4]
Your EHS department will provide specific guidance on the proper disposal procedures for your facility.
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[5][6]
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE), and weighing papers in a designated hazardous waste container.
-
Liquid Waste: Use a separate, compatible container for solutions containing this compound. Do not mix this waste with other waste streams (e.g., halogenated solvents, acids) unless directed by EHS. Keep aqueous and organic solvent waste streams separate.[5]
-
Sharps Waste: Any needles or sharp implements contaminated with this compound should be disposed of in a designated sharps container.
Step 3: Proper Waste Containment The integrity of the waste container is essential for safe storage and transport.
-
Container Selection: Use only appropriate, chemically compatible containers for waste storage; plastic is often preferred.[7] The container must be in good condition, free of cracks or leaks, and have a secure, screw-on cap.[1][6] Do not use food containers like jars.[6]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[3][7] Funnels should not be left in the container opening.[2]
Step 4: Waste Identification and Labeling All waste containers must be accurately and clearly labeled.
-
Label the container with the words "Hazardous Waste." [2]
-
The label must include:
-
The full chemical name: "this compound."
-
The estimated concentration and quantity of the compound.
-
A complete list of all other contents, including solvents and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).[2]
-
Step 5: Storage in a Satellite Accumulation Area (SAA) Store the prepared waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA must be located at or near the point of waste generation.[6][7]
-
Do not move waste from the room where it was generated to another for storage.[7]
-
Ensure the SAA is inspected weekly for leaks and proper labeling.[1][6]
Step 6: Arrange for Disposal Once the container is full or you have reached the accumulation time limit, arrange for its collection.
-
Follow your institution's specific procedure to submit a chemical waste collection request to the EHS department.[7]
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [2][3]
General Hazardous Waste Storage Guidelines
The following table summarizes common quantitative limits for laboratory hazardous waste accumulation. Always confirm your institution's specific limits with your EHS department.
| Parameter | Guideline / Limit | Description |
| Maximum Volume in SAA | 55 gallons | This is the maximum total volume of hazardous waste allowed in a single SAA.[7] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | For chemicals on the EPA's "P-list" of acutely hazardous wastes. Once this limit is reached, it must be removed within 3 days.[7] |
| Maximum Storage Time | 12 months | Partially filled, properly labeled containers may remain in an SAA for up to one year from the accumulation start date.[6][7] |
| Full Container Removal | Within 3 calendar days | Once a waste container is full, it must be removed from the SAA within three days.[6] |
| Corrosivity Characteristic | pH ≤ 2 or pH ≥ 12.5 | Aqueous solutions falling within this pH range are considered corrosive hazardous waste.[7] |
| Ignitability Characteristic | Flash point < 140°F (60°C) | Liquids with a flash point below this temperature are considered ignitable hazardous waste.[7] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for Secologanoside
This guide provides essential safety and logistical information for the handling and disposal of Secologanoside, tailored for researchers, scientists, and drug development professionals. As no specific Safety Data Sheet (SDS) with comprehensive hazard information for this compound is publicly available, this guidance is based on general best practices for handling chemical compounds with potential biological activity in a laboratory setting.
Hazard Assessment
Potential Hazards:
-
Inhalation: May be harmful if inhaled. As a powder, it can cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical measure to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If significant dust is generated, a NIOSH-approved N95 respirator or higher may be necessary. | To prevent inhalation of the powder. |
| Body Protection | A buttoned lab coat. | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation and Weighing:
-
Work Area Preparation: Conduct all handling of solid this compound within a chemical fume hood or a designated well-ventilated area to minimize inhalation exposure. Cover the work surface with absorbent bench paper.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) before handling the compound.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust. Use a micro-spatula for transferring small quantities.
3.2. Dissolving the Compound:
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Mixing: Cap the container securely before mixing or vortexing.
3.3. Storage:
-
Short-term (in solvent): Store solutions at -80°C for up to one year.
-
Long-term (powder): Store the solid compound at -20°C for up to three years.
-
Container: Ensure the storage container is tightly sealed and clearly labeled with the compound name, concentration, date, and any relevant hazard warnings.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste:
-
Contaminated materials such as gloves, weigh boats, and bench paper should be placed in a designated, sealed chemical waste bag or container.
-
-
Liquid Waste:
-
Unused solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour down the drain.
-
-
Final Disposal:
-
Dispose of all waste in accordance with federal, state, and local environmental regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it into a sealed container for chemical waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
